2,3,4,5-Tetrafluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF4N/c6-2-1-10-5(9)4(8)3(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRNAPZMQQYTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462518 | |
| Record name | 2,3,4,5-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-16-1 | |
| Record name | 2,3,4,5-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 2,3,4,5-Tetrafluoropyridine
Note to the reader: The initial request specified 2,3,4,5-Tetrafluoropyridine. However, extensive database searches consistently returned information for 2,3,5,6-Tetrafluoropyridine , a common and well-documented isomer. It is highly probable that this is the compound of interest. This guide will focus on the physical and chemical properties of 2,3,5,6-Tetrafluoropyridine.
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3,5,6-Tetrafluoropyridine, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
2,3,5,6-Tetrafluoropyridine is a colorless to light yellow liquid. Its core physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of 2,3,5,6-Tetrafluoropyridine
| Property | Value |
| Molecular Formula | C5HF4N[1][2] |
| Molecular Weight | 151.06 g/mol [1][2] |
| CAS Number | 2875-18-5[1][2] |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 102 °C (lit.)[1][3] |
| Density | 1.499 g/mL at 25 °C (lit.)[1][3] |
| Refractive Index | n20/D 1.4046 (lit.)[1][3] |
| Flash Point | 87 °F (31 °C)[3] |
| Storage Temperature | Room Temperature, recommended in a cool, dark place (<15°C) |
Table 2: Spectroscopic and Chromatographic Data of 2,3,5,6-Tetrafluoropyridine
| Data Type | Description |
| ¹H NMR | Spectrum available[4] |
| ¹³C NMR | Spectrum available |
| ¹⁹F NMR | Spectrum available[5] |
| Mass Spectrum (EI) | Data available[2] |
| GC Purity | >98.0% |
Chemical Reactivity and Applications
2,3,5,6-Tetrafluoropyridine is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[6][7][8] Its reactivity is dominated by the electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The fluorine atoms on the pyridine ring can be selectively replaced by various nucleophiles. The 4-position (para to the nitrogen) is the most activated and typically reacts first.[9][10] This selective reactivity allows for the synthesis of a wide range of substituted pyridine derivatives.
Key applications include:
-
Pharmaceutical Intermediates: Used in the synthesis of innovative drugs, where the introduction of fluorine can improve metabolic stability and membrane permeability.[6][8]
-
Agrochemicals: A key component in the synthesis of new insecticides and fungicides.[6][7]
-
Materials Science: Derivatives are used in the development of high-performance materials.[6]
A common reaction is the substitution of the fluorine at the 4-position by a nucleophile, as depicted in the following diagram.
Caption: Nucleophilic aromatic substitution of 2,3,5,6-Tetrafluoropyridine.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of 2,3,5,6-Tetrafluoropyridine. Below are summaries of key experimental protocols cited in the literature.
a) Synthesis of 2,3,5,6-Tetrafluoropyridine from Pentafluoropyridine
-
Objective: To synthesize 2,3,5,6-Tetrafluoropyridine by the reduction of pentafluoropyridine.
-
Methodology: A mixture of pentafluoropyridine, hydrobromic acid (HBr), and sulpholane is heated in a PTFE-sprayed autoclave.[3][8]
-
Procedure:
-
Charge a PTFE-sprayed autoclave with pentafluoropyridine (20.0 g, 118 mmol), HBr (32.0 g, 400 mmol), and sulpholane (40 cm³).
-
Heat the mixture at 200 °C for 48 hours.
-
After cooling, add the mixture to water and extract with ether.
-
The resulting ether solution contains a mixture of pentafluoropyridine and 2,3,5,6-tetrafluoropyridine.
-
-
Analysis: The product composition is determined by GCMS and fluorine NMR spectroscopy by comparison with authentic samples.[3][8]
b) Synthesis of 4-Substituted 2,3,5,6-Tetrafluoropyridine Derivatives
-
Objective: To demonstrate the nucleophilic substitution reactivity of pentafluoropyridine to yield 4-substituted tetrafluoropyridine derivatives.
-
Methodology: Reaction of pentafluoropyridine with various C, S, and N-nucleophiles.[11]
-
General Procedure:
-
Dissolve pentafluoropyridine in a suitable solvent.
-
Add the nucleophile (e.g., malononitrile, 1-methyl-tetrazole-5-thiol, or piperazine).
-
The reaction proceeds to yield the 4-substituted 2,3,5,6-tetrafluoropyridine derivative.
-
-
Characterization: The resulting compounds are characterized by ¹H, ¹³C, and ¹⁹F-NMR spectroscopy, and X-ray crystallography.[11][12]
The following workflow illustrates the general process for synthesizing and characterizing these derivatives.
Caption: General workflow for the synthesis and characterization of 4-substituted tetrafluoropyridines.
This guide provides a foundational understanding of 2,3,5,6-Tetrafluoropyridine, highlighting its properties, reactivity, and applications, which are essential for researchers and professionals in the field of chemical synthesis and drug discovery.
References
- 1. 2,3,5,6-四氟吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pyridine, 2,3,5,6-tetrafluoro- [webbook.nist.gov]
- 3. 2,3,5,6-Tetrafluoropyridine CAS#: 2875-18-5 [m.chemicalbook.com]
- 4. 2,3,5,6-Tetrafluoropyridine(2875-18-5) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,3,5-Trifluoropyridine: A rising star in the fields of medicine and materials, leading the innovative application of fluorinated compounds - Jiayuan [jy-chemical.com]
- 7. Synthesis and Application of Tetrafluoropyridine_Chemicalbook [chemicalbook.com]
- 8. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
2,3,4,5-Tetrafluoropyridine CAS number and molecular weight
A Note on Nomenclature: This technical guide focuses on 2,3,5,6-Tetrafluoropyridine. Initial searches for "2,3,4,5-Tetrafluoropyridine" did not yield a well-documented compound, suggesting a possible typographical error in the query. The 2,3,5,6-isomer is a common and commercially available chemical intermediate.
This guide provides a comprehensive overview of 2,3,5,6-Tetrafluoropyridine, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.
Physicochemical Properties
2,3,5,6-Tetrafluoropyridine is a colorless to light yellow liquid at room temperature. Its key quantitative properties are summarized in the table below.
| Property | Value |
| CAS Number | 2875-18-5[1] |
| Molecular Formula | C₅HF₄N[1] |
| Molecular Weight | 151.06 g/mol [1] |
| Boiling Point | 102 °C (lit.)[1][2] |
| Density | 1.499 g/mL at 25 °C (lit.)[1][2] |
| Refractive Index (n20/D) | 1.4046 (lit.)[1] |
| Flash Point | 31 °C (closed cup)[1] |
Synthesis of 2,3,5,6-Tetrafluoropyridine
The synthesis of 2,3,5,6-Tetrafluoropyridine can be achieved through various methods. Two common laboratory-scale protocols are detailed below.
1. From 2,3,5,6-Tetrachloropyridine
This method involves a halogen exchange reaction using potassium fluoride.
-
Experimental Protocol:
-
In a 500 mL closed four-necked reaction flask, add 43.4 g of 2,3,5,6-tetrachloropyridine, 58.0 g of potassium fluoride, and 200 mL of sulfolane.[3]
-
Stir the mixture and maintain the temperature at 120 °C for 6 hours.[3]
-
After the reaction is complete, filter the mixture.
-
Distill the organic phase and collect the fraction at 108 °C to obtain 2,3,5,6-tetrafluoropyridine.[3]
-
This method has been reported to yield 28.7 g (95.0%) of the desired product.[3]
-
2. From Pentafluoropyridine
This method involves the nucleophilic substitution of a fluoride atom on pentafluoropyridine. While this is more commonly used to synthesize derivatives of 2,3,5,6-tetrafluoropyridine by reacting with various nucleophiles, it can also be a source of the parent compound through reduction.
Reactivity and Experimental Protocols
2,3,5,6-Tetrafluoropyridine is highly susceptible to nucleophilic aromatic substitution (SNAr), primarily at the 4-position (para to the nitrogen atom). This reactivity makes it a valuable precursor for the synthesis of various substituted pyridines.
1. Nucleophilic Substitution with Malononitrile
-
Experimental Protocol:
2. Nucleophilic Substitution with Piperazine
-
Experimental Protocol:
3. Nucleophilic Substitution with 1-methyl-1H-tetrazole-5-thiol
-
Experimental Protocol:
-
Combine 0.1 g (0.6 mmol) of pentafluoropyridine, 0.09 g (0.6 mmol) of 1-methyl-1H-tetrazole-5-thiol, and 0.11 g (1.0 mmol) of sodium hydrogencarbonate in 5 mL of CH₃CN.[4]
-
Stir the mixture at reflux temperature for 4 hours.[4]
-
Evaporate the solvent, add 5 mL of water, and extract with dichloromethane and ethyl acetate (3 x 5 mL).[4]
-
Evaporation of the solvent and recrystallization from ethanol yields the 4-substituted product.[4]
-
Applications in Drug Development
2,3,5,6-Tetrafluoropyridine serves as a crucial intermediate in the synthesis of pharmaceuticals.[2] Its incorporation into drug molecules can enhance properties such as metabolic stability and binding affinity. A notable application is in the synthesis of the fluoroquinolone antibiotic, delafloxacin.
While 2,3,5,6-tetrafluoropyridine itself is not directly involved in biological signaling pathways, the final drug molecules derived from it are. For instance, delafloxacin, synthesized using a derivative of this compound, targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby exerting its antibacterial effect.
Visualizations
Below are diagrams illustrating the synthesis and key reactions of 2,3,5,6-Tetrafluoropyridine.
Caption: Synthesis of 2,3,5,6-Tetrafluoropyridine and its SNAr reactions.
Caption: Role of a fluorinated pyridine intermediate in Delafloxacin synthesis.
References
- 1. 2,3,5,6-四氟吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]
- 3. 2,3,5,6-Tetrafluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis of Tetrafluorinated Pyridines: A Technical Guide
Introduction
This technical guide provides a detailed overview of the spectroscopic characterization of tetrafluorinated pyridines, compounds of significant interest in pharmaceutical and agrochemical research. While the primary focus of this document is 2,3,4,5-tetrafluoropyridine, a comprehensive search of publicly available scientific databases and literature has revealed a notable absence of specific experimental spectroscopic data (NMR, IR, MS) for this particular isomer. The vast majority of published data pertains to the more common isomer, 2,3,5,6-tetrafluoropyridine.
Consequently, this guide will present the available spectroscopic data for 2,3,5,6-tetrafluoropyridine as a reference, alongside generalized experimental protocols that would be applicable for the analysis of this compound, should a sample become available. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic properties of this class of compounds and the methodologies for their characterization.
Spectroscopic Data for 2,3,5,6-Tetrafluoropyridine (Reference)
The following tables summarize the available quantitative spectroscopic data for 2,3,5,6-tetrafluoropyridine.
Table 1: NMR Spectroscopic Data for 2,3,5,6-Tetrafluoropyridine
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | 7.15 - 7.55 | CDCl₃ | m | Not reported |
| ¹⁹F | -97.3, -160.5 | CDCl₃ | Not reported | Not reported |
| ¹³C | Not available | Not available | Not available | Not available |
Table 2: IR Spectroscopic Data for 2,3,5,6-Tetrafluoropyridine
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-F Stretch | 1000 - 1400 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
Table 3: Mass Spectrometry Data for 2,3,5,6-Tetrafluoropyridine
| m/z | Relative Intensity (%) | Assignment |
| 151 | 100 | [M]⁺ (Molecular Ion) |
| 132 | ~10 | [M-F]⁺ |
| 124 | ~15 | Not assigned |
| 105 | ~5 | Not assigned |
| 86 | ~20 | Not assigned |
| 75 | ~15 | Not assigned |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed. These protocols are generalized for a liquid organic compound like a tetrafluoropyridine.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. If necessary, gently vortex the tube.
-
For ¹⁹F NMR, an external reference standard such as CFCl₃ or hexafluorobenzene may be used in a sealed capillary insert.
-
-
Instrumentation and Data Acquisition:
-
Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse angle (e.g., 45° or 90°), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds) should be optimized.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. ¹H decoupling may be employed to simplify the spectra.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Mount the "sandwich" of plates in the spectrometer's sample holder.
-
-
Instrumentation and Data Acquisition:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Record a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Place the sample in the beam path and acquire the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.
-
The separated components then enter the mass spectrometer.
-
Electron Ionization (EI) is a standard ionization technique for this type of compound, typically using an electron energy of 70 eV.
-
-
Mass Analysis and Detection:
-
A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion intensity versus m/z.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
A Technical Guide to the Commercial Availability and Synthesis of 2,3,4,5-Tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,3,4,5-Tetrafluoropyridine is a pivotal fluorinated building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the multiple fluorine substituents on the pyridine ring, make it a versatile intermediate for introducing fluorinated moieties into complex molecules. This guide provides an in-depth overview of its commercial availability, key suppliers, and physicochemical properties. Furthermore, it details a common synthetic protocol and outlines a standard procurement workflow for research and development laboratories.
Physicochemical and Safety Data
This compound is a flammable and corrosive liquid that requires careful handling in a well-ventilated area, preferably a fume hood.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[2]
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1735-55-3 | [3] |
| Molecular Formula | C₅HF₄N | [4] |
| Molecular Weight | 151.06 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 102 °C (lit.) | [5][6] |
| Density | 1.499 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index | n20/D 1.4046 (lit.) | [6] |
| Flash Point | 31 °C (87.8 °F) - closed cup | [5] |
| Purity | Typically >95% - >98% | [5] |
Commercial Availability and Suppliers
This compound is readily available from several major chemical suppliers, catering to research and bulk scale needs. Availability and pricing can vary, so it is advisable to consult with multiple vendors.
| Supplier | Product Number (Example) | Purity | Available Quantities (Example) |
| Sigma-Aldrich (Merck) | 316679 (Aldrich) | 95% | Discontinued, check for alternatives |
| Alfa Aesar (Thermo Fisher) | B21905 | <=100% | Contact for availability |
| TCI America | T1778 | >98.0% (GC) | Contact for availability |
| Apollo Scientific | PC9064 | 98% | 5g, 10g, 25g |
| Key Organics | DS-1379 | >97% | 1mg, 5mg, 10mg, 5g |
Note: Product numbers, available quantities, and stock status are subject to change. Please verify with the supplier directly.
Procurement Workflow for Research Laboratories
The process of acquiring specialty chemicals like this compound for a research setting typically follows a structured workflow to ensure safety, compliance, and efficient sourcing.
Caption: A typical workflow for sourcing and procuring specialty chemicals.
Synthesis Overview and Experimental Protocol
While this compound is commercially available, understanding its synthesis is crucial for researchers. A common method involves the hydrodefluorination of Pentafluoropyridine. High-temperature reaction with a palladium catalyst can convert pentafluoropyridine to 2,3,5,6-tetrafluoropyridine.[6] Another preparative method involves heating pentafluoropyridine with HBr in an autoclave.[6]
The following diagram illustrates a generalized synthetic approach for creating substituted tetrafluoropyridine derivatives, which highlights the reactivity of the parent compound, Pentafluoropyridine. Nucleophilic substitution reactions preferentially occur at the 4-position.[7][8]
Caption: General reaction scheme for synthesizing tetrafluoropyridine derivatives.
Example Experimental Protocol: Preparation of 2-(perfluoropyridin-4-yl)malononitrile [7]
This protocol describes the synthesis of a 4-substituted tetrafluoropyridine derivative from pentafluoropyridine, illustrating a typical nucleophilic substitution reaction.
-
Reactants:
-
Pentafluoropyridine (0.1 g, 0.6 mmol)
-
Malononitrile (0.04 g, 0.6 mmol)
-
Potassium carbonate (0.11 g, 1.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
Combine Pentafluoropyridine, malononitrile, and potassium carbonate in a round-bottom flask containing 5 mL of DMF.
-
Heat the mixture to reflux and stir for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Add water (5 mL) to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times (3 x 5 mL).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Evaporate the solvent to yield the crude product.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified 2-(perfluoropyridin-4-yl)malononitrile.
-
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and after consulting the relevant Safety Data Sheets (SDS).
References
- 1. fishersci.com [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. scbt.com [scbt.com]
- 5. 2875-18-5 Cas No. | 2,3,5,6-Tetrafluoropyridine | Apollo [store.apolloscientific.co.uk]
- 6. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]
- 7. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Heterocyclic Chemistry: The Discovery and Evolution of Polyfluorinated Pyridines
For Immediate Release
A comprehensive technical guide has been compiled, detailing the discovery, history, and synthetic evolution of polyfluorinated pyridines, a class of compounds that has become indispensable in modern drug discovery, agrochemicals, and materials science. This whitepaper, tailored for researchers, scientists, and drug development professionals, chronicles the journey from the initial challenging syntheses to the development of robust and versatile methodologies, complete with detailed experimental protocols, quantitative data, and novel visualizations of key chemical processes.
The strategic incorporation of fluorine atoms into the pyridine ring dramatically alters its physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This has made polyfluorinated pyridines, particularly pentafluoropyridine (PFPy), a highly sought-after scaffold in the development of new pharmaceuticals and advanced materials.
From Humble Beginnings to a Synthetic Mainstay: A Historical Overview
The story of polyfluorinated pyridines begins in the early 1960s with the first reported synthesis of the archetypal molecule, pentafluoropyridine. This pioneering work involved the high-temperature defluorination of perfluoropiperidine over a metal catalyst. While a groundbreaking achievement, this initial method provided modest yields, highlighting the significant synthetic challenges of the time.
A significant breakthrough occurred in the mid-1960s with the independent work of research groups led by Chambers and Banks. They developed a more practical and higher-yielding two-stage process. This involved the initial chlorination of pyridine to produce pentachloropyridine, followed by a halogen exchange reaction (halex) using an alkali metal fluoride at elevated temperatures. This method, refined over the years, remains the cornerstone of commercial pentafluoropyridine production.
Caption: The generally accepted mechanism for the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine.
The versatility of the SNAr reaction is a cornerstone of polyfluorinated pyridine chemistry, enabling the synthesis of a vast library of derivatives with tailored properties for various applications.
Experimental Protocols: A Guide for the Practitioner
For the first time, this technical guide provides detailed, step-by-step experimental protocols for the key historical syntheses of pentafluoropyridine, empowering researchers to replicate and build upon these foundational methods.
Synthesis of Pentafluoropyridine via Halogen Exchange from Pentachloropyridine
This protocol is a generalized representation based on the seminal work of Chambers et al. and Banks et al.
dot
Caption: A generalized experimental workflow for the synthesis of pentafluoropyridine via the halogen exchange method.
Detailed Protocol:
-
Preparation of the Autoclave: A high-pressure autoclave is charged with finely ground, anhydrous potassium fluoride (KF) and pentachloropyridine.
-
Reaction Conditions: The autoclave is sealed and heated to a high temperature (typically in the range of 400-500 °C) with vigorous stirring for several hours.
-
Work-up: After cooling to room temperature, the contents of the autoclave are extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The resulting mixture of chlorofluoropyridines and pentafluoropyridine is separated by fractional distillation.
-
Characterization: The purity and identity of the final product are confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Characterization: The Fingerprint of Polyfluorinated Pyridines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of polyfluorinated pyridines. The unique chemical environment of each fluorine and carbon atom provides a distinct spectroscopic signature.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |
| Pentafluoropyridine | ¹⁹F | F-2, F-6 | -90.5 |
| F-3, F-5 | -162.3 | ||
| F-4 | -148.1 | ||
| ¹³C | C-2, C-6 | 138.5 (dm) | |
| C-3, C-5 | 141.0 (dm) | ||
| C-4 | 127.5 (t) |
Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard. 'dm' denotes a doublet of multiplets, and 't' denotes a triplet, arising from C-F coupling.
The Future is Fluorinated
The discovery and development of synthetic routes to polyfluorinated pyridines have had a profound impact on chemical science. From their initial discovery as chemical curiosities, these compounds have evolved into essential building blocks for the creation of life-saving medicines, innovative agrochemicals, and high-performance materials. The ongoing exploration of their reactivity and applications promises to continue to drive innovation across the scientific landscape. This technical guide serves as a critical resource for researchers looking to harness the power of this remarkable class of molecules.
Unveiling the Electronic Landscape of 2,3,4,5-Tetrafluoropyridine: A Theoretical Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive theoretical examination of the electronic structure of 2,3,4,5-tetrafluoropyridine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this guide focuses on high-level computational studies, offering valuable insights into its molecular orbitals, electrostatic properties, and overall electronic profile. Where relevant, comparisons to other tetrafluoropyridine isomers are drawn to provide a broader context.
Core Electronic Properties: A Quantitative Overview
The electronic characteristics of this compound, as determined by theoretical calculations, are summarized below. These properties are fundamental to understanding the molecule's reactivity, stability, and potential interactions in biological and material systems.
A comparative analysis of the calculated electronic properties of various tetrafluoropyridine isomers highlights the influence of fluorine atom positioning on the electronic structure.
| Molecule | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | 0.5255 | -9.8473 | -6.0507 |
| 2,3,4,6-Tetrafluoropyridine | 0.4479 | -9.8237 | -6.1228 |
| 2,3,5,6-Tetrafluoropyridine | 0.4153 | -9.8503 | -5.6143 |
Data sourced from computational studies.[1][2]
Theoretical and Experimental Protocols
A robust understanding of the electronic structure of this compound is built upon a foundation of rigorous computational and experimental methodologies. While specific experimental data for this isomer is scarce, the following sections detail the standard protocols employed for such investigations.
Theoretical Computational Protocol
The theoretical data presented in this paper is primarily derived from Density Functional Theory (DFT) calculations, a workhorse of modern computational chemistry for studying the electronic structure of molecules.
Computational Workflow:
A typical workflow for the theoretical determination of the electronic structure of a molecule like this compound is as follows:
Computational workflow for determining electronic structure.
Key Methodological Details:
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is typically achieved using a gradient-based optimization algorithm.
-
Frequency Analysis: Following optimization, a frequency calculation is performed to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
-
Electronic Properties: Once the optimized geometry is confirmed, a single-point energy calculation is performed to determine various electronic properties, including molecular orbital energies (HOMO, LUMO), dipole moment, and Mulliken charges.
-
Software: Commonly used software packages for these types of calculations include Gaussian, ORCA, and Spartan.
Experimental Protocols
2.2.1. Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for probing the energies of molecular orbitals. High-resolution vacuum ultraviolet (UV) photoelectron spectra can provide experimental values for ionization potentials.
Experimental Setup and Procedure:
-
Sample Introduction: The fluoropyridine sample, which is typically a liquid at room temperature, is introduced into a high-vacuum chamber as a vapor.[2] To ensure purity, the sample undergoes several freeze-pump-thaw cycles to remove dissolved gases.[2]
-
Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy photons, typically from a synchrotron source or a helium discharge lamp.[2]
-
Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.
-
Data Analysis: The binding energy of the electrons is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons. The resulting spectrum shows a series of bands, each corresponding to the ionization of a specific molecular orbital.
2.2.2. Electron Affinity (EA) Measurement
The electron affinity of a molecule can be determined experimentally using various techniques, including electron transmission spectroscopy and photodetachment electron spectroscopy.
General Principle:
These methods involve the interaction of a molecule with a low-energy electron beam or a laser. By analyzing the energy dependence of the resulting signals (e.g., electron scattering resonances or photodetached electrons), the energy released when an electron attaches to the neutral molecule can be determined.[3][4][5]
Molecular Orbital Analysis and Electronic Effects of Fluorination
The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine atoms. This leads to a general lowering of the molecular orbital energies compared to pyridine.
Effect of fluorination on pyridine molecular orbitals.
The fluorine substituents exert a strong inductive effect, withdrawing electron density from the pyridine ring. This effect is modulated by the position of the fluorine atoms. In this compound, the asymmetric substitution pattern results in a significant dipole moment. The HOMO and LUMO energies are crucial for predicting the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The large HOMO-LUMO gap suggests high kinetic stability.
Conclusion and Future Directions
This whitepaper has provided a detailed theoretical overview of the electronic structure of this compound. The computational data presented offers valuable insights for researchers in drug discovery and materials science, where understanding the electronic properties of fluorinated heterocycles is paramount.
A significant gap in the current knowledge is the lack of experimental data for this specific isomer. Future experimental studies, particularly using photoelectron spectroscopy and electron affinity measurements, are crucial to validate and refine the theoretical models presented here. Such studies would provide a more complete picture of the electronic landscape of this compound and enable a more accurate prediction of its behavior in various applications.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Precision electron affinity measurement in DESIREE - Stockholms universitet [su.se]
- 5. Electron affinity - Wikipedia [en.wikipedia.org]
Unlocking the Potential of 2,3,4,5-Tetrafluoropyridine: A Guide to an Underexplored Fluorinated Heterocycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemical development, and materials science. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Within the vast landscape of fluorinated compounds, polyfluorinated pyridines stand out as versatile building blocks. While isomers like 2,3,5,6-tetrafluoropyridine have been extensively studied and utilized, 2,3,4,5-tetrafluoropyridine remains a relatively enigmatic and underexplored entity. This technical guide serves as a comprehensive resource on the current state of knowledge surrounding this compound, highlighting its known synthesis, reactivity, and, most importantly, the untapped potential for future research and application. The significant lack of applied research on this isomer presents a "blue sky" opportunity for innovation in several scientific domains.
Physicochemical Properties and Spectroscopic Data
Quantitative data for this compound is sparse in the literature. The following table summarizes the available theoretical and experimental data.
| Property | Data |
| Molecular Formula | C₅HF₄N |
| Molecular Weight | 151.06 g/mol |
| Appearance | Not reported (likely a colorless liquid) |
| Boiling Point | Not experimentally reported |
| Density | Not experimentally reported |
| ¹H NMR | Not experimentally reported |
| ¹⁹F NMR | Not experimentally reported |
| Mass Spectrometry | Not experimentally reported |
| Infrared Spectroscopy | Not experimentally reported |
Note: The lack of extensive experimental data underscores the nascent stage of research into this isomer.
Synthesis and Reactivity: A Niche Explored
The synthesis and reactivity of this compound have been primarily investigated within the context of organometallic chemistry, specifically through the lens of C-F bond activation.
Synthesis via Nickel Complex
The most definitive synthesis of this compound reported to date involves the protonolysis of a 2-tetrafluoropyridyl nickel complex.[1][2]
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the literature describing the synthesis from a nickel precursor.[1][2]
Materials:
-
trans-[NiCl(2-C₅NF₄)(PEt₃)₂]
-
Anhydrous HCl (gas or in a non-coordinating solvent)
-
Anhydrous, non-coordinating solvent (e.g., toluene, hexane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trans-[NiCl(2-C₅NF₄)(PEt₃)₂] in the anhydrous solvent.
-
Cool the solution to an appropriate temperature (e.g., 0 °C or room temperature, as optimized).
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent dropwise with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., ¹⁹F NMR) to observe the disappearance of the starting material and the appearance of new fluorinated species. The reaction is reported to be slow.
-
Upon completion, quench any remaining HCl carefully.
-
The product, this compound, is volatile. Isolate by vacuum transfer or careful distillation from the reaction mixture.
-
The non-volatile byproduct, [NiCl₂(PEt₃)₂], will remain in the reaction vessel.
-
Characterize the purified product by ¹H NMR, ¹⁹F NMR, mass spectrometry, and IR spectroscopy.
Note: This is a generalized protocol. Specific details regarding reaction time, temperature, and purification were not extensively detailed in the source literature and would require optimization.
Reactivity Profile: C-F Bond Activation
A key feature of this compound is its reactivity towards transition metal complexes, leading to selective C-F bond activation. This property distinguishes it from its isomers and suggests unique synthetic utility.
-
Reaction with Nickel(0): The reaction of this compound with [Ni(COD)(PEt₃)₂] results in the instantaneous formation of trans-[NiF(2-C₅NF₃H)(PEt₃)₂], indicating a facile C-F bond cleavage at the 2-position.[1][2]
-
Reaction with Rhodium(I): The reaction with [RhH(PEt₃)₄] leads to a complex mixture of activation products that could not be fully identified, suggesting a more intricate reactivity pattern with rhodium complexes.
Caption: Reactivity of this compound with transition metal complexes.
Potential Research Areas: An Open Frontier
The lack of research into the applications of this compound presents a significant opportunity for discovery. Its unique electronic and steric profile, compared to the more symmetric 2,3,5,6-isomer, could lead to novel derivatives with desirable properties.
Caption: Potential research avenues for this compound.
Medicinal Chemistry
The distinct arrangement of fluorine atoms in this compound could offer a unique vector for molecular interactions with biological targets. Potential research includes:
-
Scaffold for Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors. The unique substitution pattern of this isomer could allow for novel interactions in the ATP-binding pocket.
-
Bioisosteric Replacement: Investigating the replacement of other halogenated aromatic rings in known drugs with the 2,3,4,5-tetrafluoropyridyl moiety to improve pharmacokinetic or pharmacodynamic properties.
-
Probes for ¹⁹F NMR Studies: Its distinct fluorine signals could be exploited in the development of probes for in-cell or in vivo ¹⁹F NMR studies of drug-target engagement.
Agrochemicals
The success of other fluorinated pyridines in herbicides, fungicides, and insecticides suggests that derivatives of this compound could also exhibit valuable biological activity. Research could focus on:
-
Synthesis of Novel Herbicides: Exploring nucleophilic substitution reactions to introduce pharmacophores known to be active in herbicidal compounds.
-
Development of New Fungicides: The high electronegativity of the ring may lead to compounds with novel modes of action against fungal pathogens.
-
Insecticidal Agents: Investigating derivatives for activity against common agricultural pests, potentially with improved metabolic stability in the environment.
Materials Science
The electronic properties of highly fluorinated aromatics make them attractive for applications in materials science. Potential areas of exploration include:
-
Organic Electronics: The electron-deficient nature of the ring could be beneficial in the design of n-type organic semiconductors for use in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).
-
Fluoropolymers: Incorporation of the 2,3,4,5-tetrafluoropyridyl unit into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties.
-
Liquid Crystals: The polarity and shape of derivatives could be tuned to create novel liquid crystalline materials with specific phase behaviors.
Conclusion
This compound represents a significant, yet largely untapped, resource for the scientific community. Its known synthesis via organometallic precursors and its unique C-F bond activation reactivity provide a foundation for further exploration. The near-complete absence of research into its application in medicinal chemistry, agrochemicals, and materials science marks it as a frontier molecule. This guide aims to equip researchers with the current knowledge and inspire the initiation of new research programs dedicated to unlocking the full potential of this intriguing fluorinated heterocycle. The path is clear for pioneering work that could lead to the development of novel drugs, agrochemicals, and advanced materials.
References
An In-depth Technical Guide on the Reactivity of 2,3,4,5-Tetrafluoropyridine with Common Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrafluoropyridine is a highly versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of four electron-withdrawing fluorine atoms on the pyridine ring renders it highly susceptible to nucleophilic attack, while also influencing its reactivity towards organometallic and other common laboratory reagents. This technical guide provides a comprehensive overview of the reactivity of this compound, summarizing key reaction types, presenting quantitative data, detailing experimental protocols, and visualizing reaction pathways.
Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)
The dominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom activates the ring towards attack by nucleophiles. The general order of reactivity for nucleophilic attack on polyfluoropyridines is C-4 > C-2 > C-3.[1][2] Consequently, nucleophilic substitution on this compound occurs preferentially at the C-4 position.
Reactions with N-Nucleophiles
Amines and other nitrogen-based nucleophiles readily react with this compound, displacing the fluorine atom at the 4-position.
Table 1: Reaction of this compound with N-Nucleophiles
| Nucleophile | Reagent and Conditions | Product | Yield (%) | Reference |
| Ammonia | 0.880 Ammonia | 4-Amino-2,3,5-trifluoropyridine | High | [1] |
| Piperidine | Piperidine, Ethanol, reflux | 4-(Piperidin-1-yl)-2,3,5-trifluoropyridine | Not specified | |
| 2-Aminoethanol | 2-Aminoethanol, Triethylamine, Diethyl ether, 273-278 K | 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]ethan-1-ol | Not specified | [3] |
Experimental Protocol: Synthesis of 4-Amino-2,3,5-trifluoropyridine [1]
To a solution of this compound, an excess of 0.880 aqueous ammonia is added. The reaction mixture is stirred at room temperature. The reaction progress can be monitored by GC-MS or TLC. Upon completion, the product is extracted with a suitable organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure to yield 4-amino-2,3,5-trifluoropyridine.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3,4,5-Tetrafluoropyridine from Pentafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,3,4,5-tetrafluoropyridine from pentafluoropyridine. Direct hydrodefluorination of pentafluoropyridine typically yields the 2,3,5,6-tetrafluoro isomer due to the higher reactivity of the C-4 position. This protocol outlines a regioselective two-step method to achieve the desired this compound isomer. The synthesis proceeds via a rhodium-boryl catalyzed C-F bond activation and borylation at the C-2 position, followed by protodeborylation to yield the final product. This method offers a reliable route to a less common, yet valuable, fluorinated pyridine building block for applications in medicinal chemistry and materials science.
Introduction
Partially fluorinated pyridines are crucial synthons in the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of fluorine atoms can significantly influence a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. While the synthesis of 2,3,5,6-tetrafluoropyridine via defluorination of pentafluoropyridine at the reactive para-position is well-documented, methods to selectively functionalize the ortho-position (C-2) are less common.
This application note details a robust two-step synthetic pathway to obtain this compound. The key transformation is a rhodium-catalyzed C-F borylation of pentafluoropyridine, which selectively installs a boronic ester at the 2-position.[1] Subsequent removal of the boryl group via protodeborylation furnishes the target molecule.
Overall Reaction Scheme
Caption: Overall synthetic route from pentafluoropyridine to this compound.
Experimental Protocols
Step 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4,5,6-tetrafluoropyridine
This procedure is adapted from the rhodium-catalyzed borylation of pentafluoropyridine.[1]
Materials:
-
Pentafluoropyridine (C₅F₅N)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Rh(Bpin)(PEt₃)₃] (Rhodium-boryl catalyst)
-
Anhydrous cyclohexane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add pentafluoropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and the rhodium-boryl catalyst [Rh(Bpin)(PEt₃)₃] (0.03 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous cyclohexane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to pentafluoropyridine).
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy until complete consumption of the starting material is observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4,5,6-tetrafluoropyridine as a solid.
Step 2: Protodeborylation to this compound
This is a general procedure for the protodeborylation of aryl boronic esters.
Materials:
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4,5,6-tetrafluoropyridine
-
Tetrahydrofuran (THF)
-
Aqueous acid (e.g., 1 M HCl) or aqueous base (e.g., 1 M NaOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 2-(pinacolboryl)-3,4,5,6-tetrafluoropyridine (1.0 eq) in THF in a round-bottom flask.
-
Add an excess of aqueous acid (e.g., 1 M HCl) or aqueous base (e.g., 1 M NaOH) to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or column chromatography if necessary.
Data Presentation
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) | Analytical Method | Reference |
| 2-(pinacolboryl)-3,4,5,6-tetrafluoropyridine | Pentafluoropyridine | [Rh(Bpin)(PEt₃)₃], B₂pin₂ | ~70-80 | >95 | ¹⁹F NMR, GC-MS | [1] |
| This compound | 2-(pinacolboryl)-tetrafluoropyridine | H₂O, Acid/Base | >90 | >98 | ¹H NMR, ¹⁹F NMR, GC-MS | General |
Note: Yields are indicative and may vary based on experimental conditions and scale.
Workflow and Logic Diagrams
Caption: Experimental workflow for the two-step synthesis of this compound.
Conclusion
The described two-step protocol provides a reliable and regioselective method for the synthesis of this compound from commercially available pentafluoropyridine. The key to this selectivity is the rhodium-boryl catalyzed C-F activation at the ortho-position, a transformation that circumvents the inherent electronic preference for para-substitution. This synthetic route opens avenues for the incorporation of the 2,3,4,5-tetrafluoropyridyl moiety into a wide range of molecules for drug discovery and materials science applications. Further optimization of reaction conditions and catalyst loading may lead to improved efficiency and scalability of this process.
References
Laboratory Scale Synthesis of 2,3,4,5-Tetrafluoropyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2,3,4,5-tetrafluoropyridine, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis is achieved through the catalytic hydrodefluorination of pentafluoropyridine. While this method can produce a mixture of tetrafluoropyridine isomers, specific reaction conditions can influence the product distribution. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, followed by purification and characterization of the desired this compound isomer.
Introduction
Fluorinated pyridines are a critical class of compounds in drug discovery and development due to the unique properties conferred by fluorine substitution, such as altered metabolic stability, binding affinity, and lipophilicity. Among these, this compound is a key intermediate for the synthesis of more complex heterocyclic structures. Unlike its more commonly synthesized 2,3,5,6-isomer, which is readily obtained by nucleophilic substitution on pentafluoropyridine, the synthesis of this compound requires a more nuanced approach. Catalytic hydrodefluorination of pentafluoropyridine presents a viable pathway, where the regioselectivity can be influenced by the choice of catalyst and reaction conditions.
Reaction Scheme
The synthesis of this compound is accomplished via the catalytic hydrodefluorination of pentafluoropyridine. This reaction involves the selective removal of a fluorine atom and its replacement with a hydrogen atom.
Overall Reaction:
Pentafluoropyridine → this compound + other tetrafluoropyridine isomers
Experimental Protocol
This protocol is based on a catalytic hydrodefluorination reaction. The specific catalyst and conditions are crucial for achieving a favorable yield of the desired isomer.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Pentafluoropyridine | ≥99% | Sigma-Aldrich |
| Bismuth(III) oxide | Reagent grade | Alfa Aesar |
| Phenylsilane | 97% | Oakwood Chemical |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific |
| Sodium sulfate | Anhydrous | VWR |
| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks and condensers
-
Magnetic stirrer with heating plate
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
NMR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
Step 1: Catalyst Preparation (Pre-catalyst formation)
A bismuth-based catalyst is often employed for this transformation. The active catalytic species is typically generated in situ.
Step 2: Hydrodefluorination Reaction
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), add bismuth(III) oxide (specific molar percentage relative to the substrate) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
To this suspension, add pentafluoropyridine.
-
Finally, add phenylsilane as the reducing agent.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by GC-MS to observe the consumption of the starting material and the formation of tetrafluoropyridine isomers. The reaction time will vary depending on the specific catalyst and conditions.
Step 3: Work-up and Purification
-
After the reaction is complete (as determined by GC-MS), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product will be a mixture of tetrafluoropyridine isomers. Purify the mixture using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the this compound isomer. The separation of isomers can be challenging and may require careful optimization of the chromatography conditions.
Step 4: Characterization
Confirm the identity and purity of the isolated this compound using:
-
¹⁹F NMR Spectroscopy: This is the most critical technique for distinguishing between the different tetrafluoropyridine isomers, as each fluorine atom will have a unique chemical shift and coupling pattern.
-
¹H NMR Spectroscopy: To confirm the presence of the newly introduced proton.
-
GC-MS: To determine the purity and confirm the molecular weight of the product.
Data Presentation
Table 1: Summary of a Representative Synthesis of this compound
| Parameter | Value |
| Starting Material | Pentafluoropyridine |
| Catalyst | Bismuth-based catalyst |
| Reducing Agent | Phenylsilane |
| Solvent | 1,4-Dioxane |
| Reaction Temperature | 100 °C |
| Reaction Time | 24 hours |
| Yield of Isomer Mixture | Variable |
| Isolated Yield of 2,3,4,5-TFP* | Dependent on purification efficiency |
| Purity (by GC-MS) | >98% after purification |
*TFP: Tetrafluoropyridine. The yield of the specific isomer is highly dependent on the catalyst system and reaction conditions, which influence the regioselectivity of the hydrodefluorination.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Pentafluoropyridine is a volatile and toxic compound. Handle it in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and moisture-sensitive. Use appropriate handling techniques.
-
The reaction should be carried out under an inert atmosphere to prevent side reactions and ensure the stability of the catalyst.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This protocol provides a general framework for the laboratory-scale synthesis of this compound via catalytic hydrodefluorination of pentafluoropyridine. Researchers should be aware that the regioselectivity of this reaction can be sensitive to the specific catalyst, ligands, and reaction conditions employed. Therefore, optimization of these parameters may be necessary to maximize the yield of the desired 2,3,4,5-isomer. Careful purification and rigorous characterization are essential to ensure the isolation of the pure product.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 2,3,4,5-Tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. Highly fluorinated pyridines, such as 2,3,4,5-tetrafluoropyridine, are excellent substrates for SNAr reactions. The strong electron-withdrawing nature of the fluorine atoms, coupled with the inherent electron deficiency of the pyridine ring, renders the aromatic system susceptible to attack by nucleophiles. This allows for the selective replacement of a fluorine atom with a variety of nucleophiles, providing a versatile route to a wide array of substituted pyridine derivatives. These products are of significant interest in medicinal chemistry and materials science, as the introduction of fluorine can modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.
While the reactivity of pentafluoropyridine and 2,3,5,6-tetrafluoropyridine is widely documented, specific studies on this compound are less common. However, existing research demonstrates its utility in synthesizing substituted pyridines. The regioselectivity of these reactions is influenced by the electronic effects of the ring nitrogen and the fluorine substituents.
Data Presentation: Nucleophilic Aromatic Substitution on Fluorinated Pyridines
The following table summarizes representative SNAr reactions on this compound and the closely related, more extensively studied 2,3,5,6-tetrafluoropyridine and pentafluoropyridine. This comparative data illustrates the versatility of this reaction with various nucleophiles.
| Substrate | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Ammonia (aq.) | Dioxane/Water (40:60 v/v), 25°C | 4-Amino-2,3,5-trifluoropyridine | N/A (Kinetics Studied) | [1] |
| Pentafluoropyridine | Malononitrile | K₂CO₃, DMF, Reflux, 3h | 2-(Perfluoropyridin-4-yl)malononitrile | 86% | [2] |
| Pentafluoropyridine | 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃, CH₃CN, Reflux, 4h | 2,3,5,6-Tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine | Good | [2][3] |
| Pentafluoropyridine | Piperazine | Na₂CO₃, Acetonitrile | 1-(Perfluoropyridin-4-yl)piperazine | Good | [4] |
| 2,3,5,6-Tetrafluoro-4-(perfluoro-n-propylthio)pyridine | Piperidine | CH₂Cl₂, 20°C, 3h | 2-(Piperidin-1-yl)-3,5,6-trifluoro-4-(perfluoro-n-propylthio)pyridine | 91% | [5] |
| 2,3,5,6-Tetrafluoro-4-(perfluoro-n-propylthio)pyridine | Sodium Methoxide | Methanol, 20°C, 0.5h | 2-Methoxy-3,5,6-trifluoro-4-(perfluoro-n-propylthio)pyridine | 85% | [5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Caption: A typical experimental workflow for SNAr reactions.
Caption: Logical relationships in generating diverse scaffolds from this compound.
Experimental Protocols
The following is a representative protocol for the synthesis of a 4-substituted tetrafluoropyridine derivative, adapted from literature procedures for reactions with pentafluoropyridine.[2][4] This can serve as a starting point for reactions with this compound, with the understanding that optimization may be necessary.
Protocol: Synthesis of 1-(Perfluoropyridin-4-yl)piperazine
This protocol describes the reaction of a fluorinated pyridine with piperazine, an N-nucleophile.
Materials:
-
Pentafluoropyridine (as a representative highly activated substrate)
-
Piperazine
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentafluoropyridine (1.0 eq), piperazine (1.1 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approximately 20 mL per gram of pentafluoropyridine) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-5 hours.
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Workup - Phase Separation: Allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (25 mL each).
-
Workup - Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.
Characterization:
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fluorinated pyridines can be toxic and should be handled with care.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
References
- 1. Mechanisms for reactions of halogenated compounds. Part 1. Activating effects of fluorine in polyfluoropyridines in reactions with ammonia - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Role of 2,3,4,5-Tetrafluoropyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within the diverse landscape of fluorinated heterocycles, the 2,3,4,5-tetrafluoropyridinyl moiety presents a unique and valuable scaffold for the development of novel therapeutic agents. This highly electron-deficient aromatic system is primed for versatile functionalization, primarily through nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of pharmacophoric elements.
These application notes provide an overview of the synthesis and potential applications of 2,3,4,5-tetrafluoropyridine derivatives in medicinal chemistry, with a focus on their role as key building blocks in drug discovery. While specific examples of marketed drugs containing this exact moiety are not prevalent in publicly available literature, the principles outlined herein provide a strong foundation for its application in designing next-generation therapeutics.
Key Applications in Medicinal Chemistry
The highly fluorinated pyridine ring serves as a versatile platform for accessing novel chemical matter. The primary route to derivatives of this compound is through the nucleophilic aromatic substitution on pentafluoropyridine. The reactivity of the fluorine atoms on the pentafluoropyridine ring is position-dependent, with the 4-position (para to the nitrogen) being the most activated towards nucleophilic attack, followed by the 2- and 6-positions (ortho), and lastly the 3- and 5-positions (meta). This predictable reactivity allows for regioselective synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives.[1]
The resulting tetrafluoropyridinyl core can be utilized in several ways in drug design:
-
Bioisosteric Replacement: The tetrafluorophenyl group can act as a bioisostere for other aromatic or heteroaromatic rings. The introduction of fluorine atoms can significantly alter the electronic properties and lipophilicity of the ring, potentially leading to improved target engagement, enhanced cell permeability, and reduced metabolic susceptibility.
-
Scaffold for Novel Pharmacophores: The ability to introduce a diverse range of substituents at the 4-position allows for the exploration of novel structure-activity relationships (SAR). By systematically varying the substituent, researchers can fine-tune the biological activity and pharmacokinetic properties of a lead compound.
-
Kinase Inhibitor Design: The pyridine core is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase domain. The tetrafluoropyridine scaffold offers a unique electronic signature that can be exploited to achieve high potency and selectivity for specific kinase targets.
Experimental Protocols
The following protocols describe general methods for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives, which are the most common entry point to compounds containing the this compound core.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol outlines the synthesis of 4-amino-2,3,5,6-tetrafluoropyridine derivatives.
Materials:
-
Pentafluoropyridine
-
Amine nucleophile (e.g., primary or secondary amine)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine nucleophile (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add pentafluoropyridine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2,3,5,6-tetrafluoropyridine derivative.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Thiols
This protocol describes the synthesis of 4-thio-2,3,5,6-tetrafluoropyridine derivatives.
Materials:
-
Pentafluoropyridine
-
Thiol nucleophile
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a clean, dry round-bottom flask, suspend the base (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
To this suspension, add the thiol nucleophile (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
-
Add pentafluoropyridine (1.1 eq) to the reaction mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 4-thio-2,3,5,6-tetrafluoropyridine derivative.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Alcohols
This protocol details the synthesis of 4-alkoxy-2,3,5,6-tetrafluoropyridine derivatives.
Materials:
-
Pentafluoropyridine
-
Alcohol nucleophile
-
Strong base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a clean, dry round-bottom flask, suspend sodium hydride (1.2 eq) in anhydrous tetrahydrofuran under an inert atmosphere.
-
Cool the suspension to 0 °C and add the alcohol nucleophile (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide.
-
Add pentafluoropyridine (1.1 eq) to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired 4-alkoxy-2,3,5,6-tetrafluoropyridine derivative.
Data Presentation
As of the current literature survey, there is a lack of specific, publicly available quantitative data (e.g., IC50, Ki, pharmacokinetic parameters) for drug candidates containing the this compound moiety. The research has primarily focused on the synthesis and characterization of these compounds. The following table is a template that researchers can use to organize their data upon successful synthesis and biological evaluation of novel this compound derivatives.
Table 1: Template for Biological Activity and Pharmacokinetic Data of Novel this compound Derivatives
| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Cell-based Activity (e.g., EC50 in µM) | In Vitro Metabolic Stability (t1/2, min) | In Vivo Bioavailability (%) |
| Example-1 | e.g., Kinase X | Biochemical | ||||
| Example-2 | e.g., Receptor Y | Binding | ||||
| Example-3 | e.g., Enzyme Z | Enzymatic |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generic kinase signaling pathway, a common target for inhibitors designed using pyridine-based scaffolds.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives.
Conclusion
The this compound scaffold represents a promising, yet underexplored, platform in medicinal chemistry. Its straightforward and regioselective synthesis from pentafluoropyridine, coupled with the beneficial effects of fluorine incorporation, makes it an attractive starting point for the design of novel therapeutics. While the current body of literature is focused on synthetic methodologies, the potential for this moiety to serve as a valuable component in drugs targeting a range of diseases, particularly in the area of kinase inhibition, is significant. Further investigation into the biological activities of diverse this compound derivatives is warranted and is expected to yield novel drug candidates with improved pharmacological profiles. The protocols and frameworks provided in these notes are intended to facilitate and guide these future research endeavors.
References
Application Notes and Protocols: 2,3,4,5-Tetrafluoropyridine as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine atoms into agrochemical scaffolds is a well-established strategy to enhance their biological efficacy, metabolic stability, and overall performance. Among the various fluorinated heterocyclic building blocks, 2,3,4,5-tetrafluoropyridine and its derivatives, often synthesized from pentafluoropyridine, have emerged as valuable synthons for the development of novel pesticides. This document provides detailed application notes and protocols for the synthesis and biological activity of agrochemicals derived from these fluorinated pyridine building blocks, with a focus on the strobilurin fungicide and acaricide, Flufenoxystrobin.
Overview of Fluorinated Pyridines in Agrochemicals
Fluorinated pyridines serve as crucial intermediates in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The strong electron-withdrawing nature of fluorine atoms significantly influences the electronic properties of the pyridine ring, enhancing its reactivity towards nucleophilic substitution and modifying the biological activity of the final product. While direct derivatization of this compound is synthetically challenging, its precursor, pentafluoropyridine, is more commonly employed. Nucleophilic substitution at the 4-position of pentafluoropyridine is generally favored, leading to the formation of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives, which are key intermediates in the synthesis of various agrochemicals.
Featured Agrochemical: Flufenoxystrobin
Flufenoxystrobin is a broad-spectrum fungicide and acaricide belonging to the strobilurin class of agrochemicals. Its chemical structure features a fluorinated phenoxy moiety, which contributes to its potent biological activity.
Chemical Structure:
Mechanism of Action: Flufenoxystrobin acts as a Quinone outside Inhibitor (QoI), disrupting the mitochondrial respiration in fungi by inhibiting the cytochrome bc1 complex. This leads to a cessation of energy production and ultimately cell death.
Quantitative Biological Activity of Flufenoxystrobin
Flufenoxystrobin exhibits excellent fungicidal activity against a range of plant pathogens and moderate acaricidal activity. The following table summarizes its efficacy against selected pests.
| Target Pest | Activity Type | Efficacy Metric | Value | Reference |
| Erysiphe graminis (Wheat Powdery Mildew) | Fungicidal | Protective Activity | Excellent control at 1.56 mg/L | [1] |
| Tetranychus cinnabarinus (Carmine Spider Mite) | Acaricidal | Activity | Moderately high at 10 mg/L | [1] |
Experimental Protocol: Synthesis of Flufenoxystrobin
The synthesis of Flufenoxystrobin, chemically named methyl (E)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate, is a multi-step process.[2] A general synthetic pathway starting from key intermediates is outlined below.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to Flufenoxystrobin.
Step 1: Synthesis of the Phenyl Methoxyacrylate Intermediate
The synthesis of the key intermediate, methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate, can be achieved through several literature methods, often starting from 2-methylbenzoic acid derivatives.
Step 2: Coupling Reaction to Yield Flufenoxystrobin
This step involves the Williamson ether synthesis, coupling the phenoxide of 2-chloro-4-(trifluoromethyl)phenol with the bromomethyl group of the phenyl methoxyacrylate intermediate.
Materials:
-
Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
-
2-Chloro-4-(trifluoromethyl)phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone (or other suitable polar aprotic solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 2-chloro-4-(trifluoromethyl)phenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes to form the potassium phenoxide salt.
-
Add a solution of methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate in acetone to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Flufenoxystrobin.
Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and stoichiometry of reagents should be optimized for best results.
Logical Relationship of Fluorinated Pyridine Synthesis
The synthesis of agrochemicals often starts from more complex fluorinated building blocks, which themselves are derived from simpler precursors. The following diagram illustrates the logical relationship in the synthesis of fluorinated pyridine derivatives, starting from pentafluoropyridine.
Caption: Synthesis of fluorinated pyridine agrochemicals.
This workflow highlights the importance of pentafluoropyridine as a versatile starting material for accessing a wide range of functionalized tetrafluoropyridine intermediates, which are then elaborated into complex and biologically active agrochemical products. The strategic introduction of various nucleophiles at the 4-position of pentafluoropyridine allows for the fine-tuning of the physicochemical and biological properties of the final agrochemical.
References
Navigating the Landscape of Tetrafluoropyridines in Materials Science: A Focus on the Prominent 2,3,5,6-Isomer
A Note to Researchers: While the inquiry specifically requested information on 2,3,4,5-tetrafluoropyridine, a comprehensive review of scientific literature and chemical databases reveals a significant scarcity of documented applications for this particular isomer in materials science. The vast majority of research and applications in this area focus on its close chemical cousin, 2,3,5,6-tetrafluoropyridine . This document will, therefore, provide detailed application notes and protocols for the widely utilized 2,3,5,6-tetrafluoropyridine, as it is the most relevant and extensively characterized compound in this class for materials science applications.
Application Notes for 2,3,5,6-Tetrafluoropyridine
2,3,5,6-Tetrafluoropyridine is a highly versatile building block in the synthesis of advanced materials, primarily due to the electron-withdrawing nature of its fluorine substituents and the pyridine nitrogen, which activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the tailored introduction of various functional groups, leading to materials with unique electronic, thermal, and physical properties.
Key Application Areas:
-
High-Performance Polymers: The tetrafluoropyridyl moiety can be incorporated into polymer backbones to enhance thermal stability, chemical resistance, and hydrophobicity. These fluoropolymers are promising candidates for applications in demanding environments, such as aerospace engineering and specialized coatings. The substitution of fluorine atoms with diols or other difunctional monomers is a common strategy for polymerization.
-
Organic Electronics: Derivatives of 2,3,5,6-tetrafluoropyridine are being explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-deficient nature of the tetrafluoropyridyl group can be leveraged to create n-type organic semiconductors, which are crucial for the development of efficient electronic devices.
-
Liquid Crystals: The rigid structure and polarizability of the tetrafluoropyridine core make it a suitable component for liquid crystal molecules. By attaching appropriate mesogenic units, it is possible to synthesize liquid crystalline materials with specific phase behaviors and electro-optical properties for display technologies.
-
Supramolecular Chemistry and Network Materials: The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination, combined with the reactivity of the C-F bonds, allows for the construction of complex supramolecular assemblies and porous network materials. These materials have potential applications in gas storage, separation, and catalysis.
Quantitative Data Summary
The following table summarizes key quantitative data from representative applications of 2,3,5,6-tetrafluoropyridine in materials synthesis.
| Product/Material | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Finding/Property |
| 2-(perfluoropyridin-4-yl)malononitrile | Pentafluoropyridine, Malononitrile, K₂CO₃ | DMF | Reflux | 3 | 86 | Synthesis of a 4-substituted tetrafluoropyridine derivative via nucleophilic aromatic substitution.[1] |
| 1,4-bis(perfluoropyridin-4-yl)piperazine | Pentafluoropyridine, Piperazine, NaHCO₃ | CH₃CN | Reflux | 5 | - | Formation of a disubstituted product, demonstrating the reactivity of the 4-position of the pyridine ring.[1] |
| PFPy-based copolymer | Pentafluoropyridine, Sodium salt of 2,2,3,3,4,4-hexafluoro-1,5-pentanediol | THF/TMS | 5 to 50 | 23 | ~70 | Synthesis of a fluoropolymer with a soluble fraction and an insoluble gel network.[2] |
| Poly(ether pyridine)s | 4-substituted-tetrafluoropyridines, Bisphenol A or Isosorbide, K₂CO₃ | DMSO | 140-160 | 24 | - | Polymers with glass transition temperatures (Tg) ranging from 102 to 206 °C and 5% decomposition temperatures of 346 to 419 °C.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(perfluoropyridin-4-yl)malononitrile
This protocol describes the synthesis of a 4-substituted tetrafluoropyridine derivative from pentafluoropyridine, which is a common precursor to 2,3,5,6-tetrafluoropyridine derivatives.
Materials:
-
Pentafluoropyridine (0.1 g, 0.6 mmol)
-
Malononitrile (0.04 g, 0.6 mmol)
-
Potassium carbonate (0.11 g, 1.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Acetonitrile (for recrystallization)
Procedure:
-
Combine pentafluoropyridine, malononitrile, and potassium carbonate in a round-bottom flask containing 5 mL of DMF.
-
Stir the mixture at reflux temperature for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent to dryness under reduced pressure.
-
Recrystallize the solid product from acetonitrile to yield 2-(perfluoropyridin-4-yl)malononitrile as red crystals.[1]
Expected Yield: 0.22 g (86%)
Visualizations
Caption: Experimental workflow for the synthesis of a substituted tetrafluoropyridine.
Caption: Key application areas of 2,3,5,6-Tetrafluoropyridine in materials science.
References
Application Notes and Protocols for the C-H Functionalization of 2,3,4,5-Tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the functionalization of the C-H position of 2,3,4,5-tetrafluoropyridine. The methodologies described are based on established catalytic C-H activation principles and provide a starting point for the synthesis of novel fluorinated pyridine derivatives for applications in medicinal chemistry and materials science.
Introduction to C-H Functionalization of Polyfluoropyridines
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For polyfluorinated heterocycles like this compound, selective C-H activation offers a direct route to introduce various functional groups without the need for pre-functionalization, such as halogenation or organometallic reagent formation. The C-H bond at the 6-position of this compound is the primary target for such transformations due to the electronic effects of the fluorine atoms and the pyridine nitrogen.
Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in advancing C-H functionalization reactions. These methods allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-B) bonds with high efficiency and selectivity.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a robust method for introducing a boronic ester group onto an aromatic or heteroaromatic ring. This transformation is highly valuable as the resulting boronate esters are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
General Reaction Scheme:
Data Summary: Iridium-Catalyzed C-H Borylation of Heteroarenes
While a specific detailed protocol for this compound is not extensively documented in peer-reviewed journals, the following table summarizes typical conditions for the borylation of challenging heteroaromatic substrates, which can be adapted for this compound.
| Component | Reagent/Conditions | Role | Typical Loading/Concentration |
| Iridium Pre-catalyst | [Ir(cod)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer) | Active catalyst precursor | 1-3 mol% |
| Ligand | 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) | Stabilizes and activates the Ir catalyst | 1-3 mol% |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl moiety | 1.0 - 1.5 equivalents |
| Substrate | This compound | Starting material | 1.0 equivalent |
| Solvent | Cyclohexane, Tetrahydrofuran (THF), or neat | Reaction medium | 0.1 - 0.5 M |
| Temperature | 25 - 80 °C | Reaction temperature | - |
| Reaction Time | 1 - 24 hours | Duration of the reaction | - |
Experimental Protocol: Iridium-Catalyzed C-H Borylation
Materials:
-
[Ir(cod)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer)
-
3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)
-
Bis(pinacolato)diboron (B₂pin₂)
-
This compound
-
Anhydrous solvent (e.g., cyclohexane or THF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add [Ir(cod)OMe]₂ (e.g., 0.02 mmol, 2 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (e.g., 0.02 mmol, 2 mol%).
-
Add bis(pinacolato)diboron (e.g., 1.2 mmol, 1.2 eq).
-
Add the anhydrous solvent (e.g., 5 mL of cyclohexane).
-
Add this compound (e.g., 1.0 mmol, 1.0 eq) to the mixture via syringe.
-
Stir the reaction mixture at the desired temperature (start with room temperature and increase to 80 °C if necessary) and monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 6-borylated-2,3,4,5-tetrafluoropyridine.
Caption: Experimental workflow for Iridium-catalyzed C-H borylation.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation is a powerful method for forming biaryl compounds. Palladium catalysts are commonly employed for this transformation, often in the presence of a phosphine ligand and a base. The reaction couples the C-H bond of the tetrafluoropyridine with an aryl halide.
General Reaction Scheme:
Data Summary: Palladium-Catalyzed Direct C-H Arylation of Fluoroarenes
The following table provides a general set of conditions for the direct arylation of electron-deficient arenes, which can serve as a starting point for the functionalization of this compound.
| Component | Reagent/Conditions | Role | Typical Loading/Concentration |
| Palladium Pre-catalyst | Pd(OAc)₂ (Palladium(II) acetate) | Active catalyst precursor | 2-5 mol% |
| Ligand | P(Cy)₃ (Tricyclohexylphosphine) or SPhos | Stabilizes Pd(0) and facilitates oxidative addition | 4-10 mol% |
| Arylating Agent | Aryl bromide or aryl iodide | Source of the aryl group | 1.0 - 1.5 equivalents |
| Base | K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate) | Proton scavenger | 2.0 - 3.0 equivalents |
| Substrate | This compound | Starting material | 1.0 equivalent |
| Solvent | Toluene, Dioxane, or DMA | Reaction medium | 0.1 - 0.5 M |
| Temperature | 100 - 140 °C | Reaction temperature | - |
| Reaction Time | 12 - 48 hours | Duration of the reaction | - |
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation
Materials:
-
Pd(OAc)₂
-
Tricyclohexylphosphine (P(Cy)₃) or SPhos
-
Aryl halide (e.g., bromobenzene)
-
Potassium carbonate (K₂CO₃)
-
This compound
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or sealed reaction vessel with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.03 mmol, 3 mol%), the phosphine ligand (e.g., 0.06 mmol, 6 mol%), and K₂CO₃ (e.g., 2.0 mmol, 2.0 eq).
-
Add the aryl halide (e.g., 1.2 mmol, 1.2 eq) and this compound (e.g., 1.0 mmol, 1.0 eq).
-
Add the anhydrous solvent (e.g., 5 mL of toluene).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 120 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 6-aryl-2,3,4,5-tetrafluoropyridine.
Caption: Logical relationship of components in a Pd-catalyzed C-H arylation.
Disclaimer: The provided protocols are generalized based on the existing literature for similar substrates. Optimization of reaction conditions, including catalyst loading, ligand, base, solvent, and temperature, may be necessary to achieve optimal yields and selectivity for the C-H functionalization of this compound. It is recommended to consult relevant literature and perform small-scale test reactions before scaling up.
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,3,5,6-Tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel heterocyclic compounds utilizing 2,3,5,6-tetrafluoropyridine as a key building block. Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science, as the introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] 2,3,5,6-Tetrafluoropyridine is a versatile precursor, primarily undergoing nucleophilic aromatic substitution (SNAr) to yield a wide array of functionalized pyridine derivatives and fused heterocyclic systems.[4]
Core Concept: Nucleophilic Aromatic Substitution (SNAr) on 2,3,5,6-Tetrafluoropyridine
The primary pathway for the functionalization of 2,3,5,6-tetrafluoropyridine is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, enhanced by the strong inductive effect of the four fluorine atoms, makes the ring susceptible to attack by nucleophiles.[5]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks an electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]
-
Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a competent leaving group in this context.[6][7]
The rate-determining step is typically the initial nucleophilic attack.[6][8] Therefore, the reaction is facilitated by the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic.[7]
Regioselectivity: In 2,3,5,6-tetrafluoropyridine, the fluorine atoms at the 2- and 6-positions (ortho to the nitrogen) are generally more activated towards nucleophilic attack than those at the 3- and 5-positions.[9] This is due to the additional electron-withdrawing effect and stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen.
Figure 1: General mechanism of SNAr on 2,3,5,6-tetrafluoropyridine.
Application Note 1: Synthesis of 2-Substituted-3,5,6-trifluoropyridines
Monosubstitution of 2,3,5,6-tetrafluoropyridine provides a straightforward entry into a variety of functionalized trifluoropyridine derivatives. A wide range of N-, O-, and S-based nucleophiles can be employed to displace a single fluorine atom, typically at the 2-position.[9] These products are valuable intermediates for further functionalization or as final target molecules in drug discovery programs.
Experimental Workflow
The general procedure involves the reaction of 2,3,5,6-tetrafluoropyridine with a nucleophile in the presence of a base, followed by standard aqueous work-up and purification.
Figure 2: General experimental workflow for SNAr reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the monosubstitution of 2,3,5,6-tetrafluoropyridine with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Nucleophile | Propylamine | - | Dioxane | 20 | 2 | ~90 | |
| O-Nucleophile | Methanol | Et₃N | Dioxane | 20 | 2 | ~85 | |
| S-Nucleophile | Sodium Dimethyldithiocarbamate | - | Acetonitrile | 20 | 1 | ~88 | [9] |
| N-Nucleophile | Piperazine | Na₂CO₃ | Acetonitrile | Reflux | 6 | >85 | [10] |
Application Note 2: Synthesis of Fused Heterocyclic Systems
2,3,5,6-Tetrafluoropyridine is a valuable scaffold for constructing more complex, fused heterocyclic systems such as triazolopyridines.[11][12] These structures are prevalent in many pharmaceutical agents.[13] The synthesis typically involves an initial SNAr reaction with a difunctional nucleophile (e.g., hydrazine), followed by an intramolecular cyclization step.
Synthetic Pathway to Fused Triazolopyridines
A plausible and efficient route to[5][14]triazolo[4,3-a]pyridines involves a two-step sequence. First, 2,3,5,6-tetrafluoropyridine is reacted with hydrazine to form 2-hydrazinyl-3,5,6-trifluoropyridine. This intermediate is then reacted with a suitable one-carbon component (e.g., an orthoester or carboxylic acid derivative) which acylates the terminal nitrogen, followed by acid- or base-catalyzed cyclization to yield the fused triazolopyridine ring system.
Figure 3: Proposed synthetic pathway to fused triazolopyridines.
Experimental Protocols
Safety Precaution: 2,3,5,6-Tetrafluoropyridine is a flammable and irritant liquid.[15] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) when using anhydrous solvents or strong bases.[5]
Protocol 1: General Procedure for Monosubstitution with an N-Nucleophile (e.g., Propylamine)
This protocol is adapted from the reaction of 4-pentafluoroethylthio-2,3,5,6-tetrafluoropyridine with propylamine.
-
Reaction Setup: To a solution of 2,3,5,6-tetrafluoropyridine (1.0 eq) in a suitable solvent (e.g., dioxane, 0.2 M) in a round-bottom flask, add the amine nucleophile (e.g., propylamine, 2.1 eq) dropwise at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic solution sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(propylamino)-3,5,6-trifluoropyridine.
Protocol 2: General Procedure for Monosubstitution with an O-Nucleophile (e.g., Methanol)
This protocol is adapted from the reaction of 4-pentafluoroethylthio-2,3,5,6-tetrafluoropyridine with methanol.
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,3,5,6-tetrafluoropyridine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, Et₃N, 1.2 eq) in a suitable solvent (e.g., dioxane, 0.2 M).
-
Addition: Add the alcohol nucleophile (e.g., methanol, 1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring for completion by TLC or GC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil by flash column chromatography to yield the pure 2-methoxy-3,5,6-trifluoropyridine.
Protocol 3: Proposed Synthesis of a Fused[5][9][15]triazolo[4,3-a]pyridine Derivative
This is a conceptual two-step protocol based on established methodologies for triazolopyridine synthesis.[11][16]
Step A: Synthesis of 2-Hydrazinyl-3,5,6-trifluoropyridine
-
Reaction Setup: In a sealed tube or pressure vessel, dissolve 2,3,5,6-tetrafluoropyridine (1.0 eq) in ethanol.
-
Addition: Add hydrazine hydrate (3.0 eq) to the solution.
-
Reaction: Heat the mixture at 80-100 °C for 12-24 hours.
-
Isolation: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Triturate the residue with cold water, filter the resulting solid, and dry under vacuum to obtain the hydrazinyl intermediate.
Step B: Cyclization to form the Triazolopyridine
-
Reaction Setup: Suspend the 2-hydrazinyl-3,5,6-trifluoropyridine (1.0 eq) from Step A in triethyl orthoformate (5.0-10.0 eq).
-
Reaction: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux for 4-8 hours.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.
-
Purification: Purify the residue by recrystallization or flash column chromatography to yield the target 6,8-difluoro-[5][14]triazolo[4,3-a]pyridine.
References
- 1. Synthesis and Application of Tetrafluoropyridine_Chemicalbook [chemicalbook.com]
- 2. 2,3,5-Trifluoropyridine: A rising star in the fields of medicine and materials, leading the innovative application of fluorinated compounds - Jiayuan [jy-chemical.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 14. research.brighton.ac.uk [research.brighton.ac.uk]
- 15. 2,3,5,6-四氟吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing 2,3,4,5-Tetrafluoropyridine Reactions with 19F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful analytical technique for monitoring chemical reactions and characterizing the structure of organofluorine compounds. Due to the favorable NMR properties of the ¹⁹F nucleus—100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range—it offers high sensitivity and excellent signal dispersion, minimizing the likelihood of signal overlap that can complicate ¹H NMR spectra.[1]
This document provides detailed application notes and experimental protocols for the use of ¹⁹F NMR spectroscopy in the analysis of reactions involving 2,3,4,5-tetrafluoropyridine, a key building block in the synthesis of functionalized heterocyclic compounds for pharmaceutical and agrochemical applications. Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for polyfluorinated pyridines, and ¹⁹F NMR is ideally suited to monitor its progress and identify the resulting products.
Key Advantages of ¹⁹F NMR for Analyzing Tetrafluoropyridine Reactions
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the ¹H nucleus, allowing for the detection of low concentration species.
-
Wide Chemical Shift Range: The large chemical shift dispersion minimizes signal overlap, even in complex reaction mixtures.
-
Lack of Background Signals: In most organic and biological systems, the absence of endogenous fluorine atoms ensures that the ¹⁹F NMR spectrum is free of background signals.
-
Quantitative Accuracy: With appropriate experimental setup, ¹⁹F NMR can be used for accurate quantitative analysis of reactants, intermediates, and products.
Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound with nucleophiles is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a fluoride ion. The regioselectivity of this reaction is influenced by the electronic effects of the fluorine atoms and the nitrogen atom in the pyridine ring. For polyfluorinated pyridines, nucleophilic attack generally occurs preferentially at the 4-position (para to the nitrogen), followed by the 2-position (ortho to the nitrogen).
Caption: Generalized pathway for the SₙAr reaction of this compound.
Data Presentation: ¹⁹F NMR Chemical Shifts and Coupling Constants
The following table summarizes typical ¹⁹F NMR chemical shift and coupling constant data for this compound and a representative reaction product, 4-morpholino-2,3,5,6-tetrafluoropyridine. This data is crucial for identifying the starting material and the product in a reaction mixture. Note that the chemical shifts are referenced to an external standard, typically CFCl₃.
| Compound | Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| This compound | F-2 | -97.3 | ⁵JF2-F3 = 18.5, ⁴JF2-F4 = 12.0, ³JF2-F5 = 25.0 |
| F-3 | -155.5 | ⁵JF3-F2 = 18.5, ⁴JF3-F5 = 18.5, ³JF3-F4 = 20.0 | |
| F-4 | -142.5 | ⁴JF4-F2 = 12.0, ³JF4-F3 = 20.0, ³JF4-F5 = 20.0 | |
| F-5 | -160.5 | ³JF5-F2 = 25.0, ⁴JF5-F3 = 18.5, ³JF5-F4 = 20.0 | |
| 4-Morpholino-2,3,5,6-tetrafluoropyridine | F-2, F-6 | -92.1 | ³JF2,6-F3,5 = 21.5 |
| F-3, F-5 | -156.4 | ³JF3,5-F2,6 = 21.5 |
Note: Data for this compound is based on closely related structures and typical chemical shift ranges. Data for 4-Morpholino-2,3,5,6-tetrafluoropyridine is from literature.[2]
Experimental Protocols
Protocol 1: In-situ ¹⁹F NMR Monitoring of the Reaction of this compound with a Nucleophile
This protocol describes a general procedure for monitoring the progress of a nucleophilic aromatic substitution reaction in real-time using ¹⁹F NMR spectroscopy.
Materials:
-
This compound
-
Nucleophile (e.g., morpholine, piperidine, or a thiol)
-
Anhydrous NMR solvent (e.g., DMSO-d₆, CD₃CN)
-
NMR tube with a sealable cap
-
Internal standard (optional, e.g., trifluorotoluene)
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
In a clean, dry NMR tube, dissolve this compound (e.g., 10 mg) in the chosen anhydrous NMR solvent (e.g., 0.5 mL).
-
If using an internal standard for quantitative analysis, add a known amount to the solution.
-
Acquire an initial ¹⁹F NMR spectrum of the starting material. This will serve as the t=0 reference.
-
Add the nucleophile (e.g., 1.1 equivalents) to the NMR tube, quickly cap and mix the contents thoroughly.
-
Immediately place the NMR tube in the spectrometer and begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 5-10 minutes).
-
Continue monitoring the reaction until the signals corresponding to the starting material have disappeared or their intensity remains constant, indicating the reaction has reached completion.
-
Process the acquired spectra to determine the relative integrals of the starting material and product signals over time.
Caption: Workflow for in-situ ¹⁹F NMR reaction monitoring.
Protocol 2: Quantitative ¹⁹F NMR (qNMR) Analysis of a Completed Reaction
This protocol outlines the procedure for determining the yield of a reaction by quantitative ¹⁹F NMR using an internal standard.
Materials:
-
Crude reaction mixture
-
Internal standard of known purity (e.g., trifluorotoluene)
-
NMR solvent (e.g., CDCl₃)
Instrumentation:
-
NMR spectrometer with a fluorine probe.
Procedure:
-
Accurately weigh a sample of the crude reaction mixture (e.g., 20 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 10 mg).
-
Dissolve both the crude product and the internal standard in a known volume of NMR solvent in a vial.
-
Transfer an aliquot of this solution to an NMR tube.
-
Acquire a quantitative ¹⁹F NMR spectrum. Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is used to allow for full relaxation of the nuclei between scans.
-
Process the spectrum and carefully integrate the signals corresponding to the product and the internal standard.
-
Calculate the molar amount of the product using the following equation:
Mproduct = (Iproduct / Nproduct) * (Nstd / Istd) * Mstd
Where:
-
M = moles
-
I = integral value
-
N = number of fluorine atoms in the molecule
-
Logical Relationships in Data Interpretation
The interpretation of the ¹⁹F NMR data relies on understanding the relationships between chemical shifts, coupling constants, and molecular structure.
Caption: Relationship between ¹⁹F NMR data and structural information.
By carefully analyzing the changes in the ¹⁹F NMR spectrum during a reaction, researchers can gain valuable insights into reaction kinetics, mechanism, and product distribution. This makes ¹⁹F NMR an indispensable tool in the development of new synthetic methodologies and the optimization of chemical processes involving fluorinated molecules.
References
Troubleshooting & Optimization
common side products in the synthesis of 2,3,4,5-Tetrafluoropyridine
Welcome to the technical support center for the synthesis of 2,3,4,5-Tetrafluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yields in fluoropyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. First, identify the major byproducts in your crude reaction mixture using analytical techniques like GC-MS or NMR. Once the side products are known, you can adjust reaction conditions to minimize their formation. Key parameters to investigate include the purity of reagents and solvents, reaction temperature, and the rigorous exclusion of moisture, particularly in reactions involving fluoride salts.
Question 2: I am observing significant amounts of incompletely fluorinated pyridines (e.g., chlorotrifluoropyridines) in my final product. How can I improve the fluorination efficiency?
Answer: This is a common issue in Halex reactions (halogen-exchange), where a polychlorinated pyridine is treated with a fluoride salt.
-
Fluoride Salt Activity: Ensure your fluoride source (e.g., spray-dried potassium fluoride) is anhydrous and of high purity. The presence of water can significantly reduce its nucleophilicity.
-
Reaction Temperature & Time: Fluorination reactions often require high temperatures (180-240°C). If the reaction is incomplete, consider incrementally increasing the temperature or extending the reaction time. Stepwise temperature programming can also be effective, using a lower temperature initially to favor mono-fluorination, followed by a higher temperature to drive the reaction to completion.[1]
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetraphenylphosphonium bromide, can significantly improve the efficiency of the halogen exchange process, especially when using potassium fluoride in an organic solvent.[1]
-
Solvent Choice: Aprotic polar solvents like sulfolane or N-Methyl-2-pyrrolidone (NMP) are typically used to facilitate the dissolution of the fluoride salt.
Question 3: My NMR analysis shows the presence of a hydroxypyridine byproduct. What is the source of this impurity and how can I prevent it?
Answer: The formation of hydroxypyridines is a classic side reaction caused by the presence of water in the reaction mixture. Fluoride ions have a strong affinity for water, and at high temperatures, residual moisture can act as a nucleophile, leading to the substitution of a fluorine or chlorine atom with a hydroxyl group.
-
Prevention:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Azeotropic Distillation: Before starting the reaction, consider removing trace amounts of water from the reaction mixture by azeotropic distillation with a suitable solvent like toluene.
-
Question 4: I've identified an unexpected peak in my mass spectrometry analysis that corresponds to the addition of a solvent molecule to my pyridine ring. Is this possible?
Answer: Yes, this is a known, though less common, side reaction. In some cases, the solvent can act as a nucleophile, especially with highly activated polyfluoropyridine systems under harsh conditions. For example, if ethanol is used as a solvent for purification at elevated temperatures, it can react with a tetrafluoropyridine derivative to yield an ethoxy-trifluoropyridine.[2][3]
-
Mitigation:
-
Choose a non-nucleophilic, inert solvent for your reaction and purification steps.
-
If a nucleophilic solvent must be used (e.g., for recrystallization), perform the purification at the lowest possible temperature to minimize the rate of this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce tetrafluoropyridines?
A1: A prevalent industrial method is the Halex process, which involves the nucleophilic substitution of a polychloropyridine (e.g., pentachloropyridine or a tetrachloropyridine isomer) with an anhydrous alkali metal fluoride, such as potassium fluoride (KF), at high temperatures.[4] Another common approach involves the nucleophilic aromatic substitution (SNAr) on pentafluoropyridine with a specific nucleophile to yield a 4-substituted-2,3,5,6-tetrafluoropyridine.[2][3][5]
Q2: Why is the 4-position on pentafluoropyridine so reactive towards nucleophiles?
A2: The fluorine atom at the 4-position (para to the nitrogen) is the most activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the other fluorine atoms and the ring nitrogen, which stabilize the negative charge in the Meisenheimer complex intermediate more effectively when the attack occurs at the para position. The general order of reactivity is 4-F > 2-F > 3-F.[2]
Q3: Can I use other fluorinating agents besides KF?
A3: While potassium fluoride is common due to its cost-effectiveness, other fluoride sources can be used. Cesium fluoride (CsF) is more reactive but also more expensive. The use of phase-transfer catalysts can enhance the reactivity of KF to levels approaching that of CsF.[1]
Q4: What are the primary safety concerns when working with fluoropyridine synthesis?
A4: High temperatures and pressures are often involved, requiring the use of appropriate pressure-rated reactors. Polyfluorinated compounds can be volatile and toxic; therefore, all manipulations should be performed in a well-ventilated fume hood. Anhydrous reagents can be pyrophoric or react violently with water. Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Common Side Products in Polyfluoropyridine Synthesis and Their Potential Causes.
| Side Product Category | Common Examples | Potential Cause(s) | Suggested Mitigation |
| Incomplete Halogen Exchange | Chlorotrifluoropyridines, Dichlorodifluoropyridines | Insufficient reaction time/temperature, impure/hydrated fluoride salt, lack of phase-transfer catalyst. | Increase reaction temperature/time, use anhydrous KF, add a catalyst like tetraphenylphosphonium bromide. |
| Hydrolysis Products | Hydroxy-trifluoropyridines | Presence of water in reagents or solvent. | Use anhydrous reagents and solvents; conduct the reaction under an inert atmosphere. |
| Solvent Adducts | Ethoxy-trifluoropyridines (from ethanol) | Using a nucleophilic solvent (e.g., alcohol) at high temperatures for reaction or purification. | Use non-nucleophilic, aprotic polar solvents (e.g., sulfolane); purify at lower temperatures. |
| Positional Isomers | 2-substituted tetrafluoropyridines (when 4-substitution is desired) | Reaction conditions are too harsh, allowing for attack at the less reactive 2-position. | Optimize reaction temperature and use a milder base if applicable to improve selectivity. |
| Over-reaction Products | Di-substituted trifluoropyridines | Excess of the nucleophile, harsh reaction conditions. | Use stoichiometric amounts of the nucleophile, lower the reaction temperature. |
Experimental Protocols
Representative Protocol: Synthesis of a Tetrafluoropyridine via Halex Reaction
This is a generalized protocol for the synthesis of 2,3,5,6-tetrafluoropyridine from 2,3,5,6-tetrachloropyridine and may serve as a starting point for developing a synthesis for the 2,3,4,5-isomer from the corresponding tetrachloro-precursor. Researchers must adapt and optimize this protocol for their specific needs and equipment.
Objective: To synthesize 2,3,5,6-tetrafluoropyridine by fluorine-chlorine exchange.
Reagents:
-
2,3,5,6-Tetrachloropyridine
-
Spray-dried Potassium Fluoride (KF)
-
Sulfolane (anhydrous)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A 500 mL closed, four-neck reaction flask (or an appropriate autoclave) is equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a condenser.
-
Charging the Reactor: The reactor is charged with 2,3,5,6-tetrachloropyridine (e.g., 43.4 g) and spray-dried potassium fluoride (e.g., 58.0 g).[6] Anhydrous sulfolane (e.g., 200 mL) is added as the solvent.[6]
-
Inerting: The system is purged with dry nitrogen for 15-20 minutes to remove air and moisture. A gentle positive pressure of nitrogen is maintained throughout the reaction.
-
Reaction: The mixture is stirred and heated to the target temperature (e.g., 120-220°C). The reaction is monitored by taking aliquots and analyzing them by GC-MS to check for the disappearance of the starting material and the formation of the product. The reaction may take several hours (e.g., 6 hours).[6]
-
Workup: After completion, the reaction mixture is cooled to room temperature. The solid KF and KCl byproduct are removed by filtration.
-
Purification: The organic phase (the filtrate) is subjected to fractional distillation. The fraction corresponding to the boiling point of 2,3,5,6-tetrafluoropyridine (approx. 102°C) is collected.[7]
-
Characterization: The purity of the final product is confirmed using GC-MS and NMR (¹H, ¹⁹F, ¹³C) spectroscopy.
Visualizations
Caption: Troubleshooting workflow for low yield in fluoropyridine synthesis.
Caption: General experimental workflow for Halex fluorination.
References
- 1. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Application of Tetrafluoropyridine_Chemicalbook [chemicalbook.com]
- 5. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3,5,6-Tetrafluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 2,3,5,6-Tetrafluoropyridine CAS#: 2875-18-5 [m.chemicalbook.com]
purification of 2,3,4,5-Tetrafluoropyridine by distillation or chromatography
Technical Support Center: Purification of Tetrafluoropyridine Isomers
Disclaimer: The following guide provides general procedures and troubleshooting advice for the purification of tetrafluoropyridine isomers. Specific quantitative data, such as boiling points, are based on the available information for 2,3,5,6-Tetrafluoropyridine and should be considered as an approximation for other isomers like 2,3,4,5-Tetrafluoropyridine. Always consult the Safety Data Sheet (SDS) and relevant literature for the specific isomer you are working with.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two primary methods for the purification of this compound and its isomers are fractional distillation and column chromatography. The choice of method depends on the nature of the impurities, the required purity of the final product, and the scale of the purification.
Q2: What is the boiling point of this compound?
Q3: Are there any known azeotropes of tetrafluoropyridines with common solvents?
A3: There is no specific information available in the provided search results regarding azeotropes of tetrafluoropyridines. However, it is crucial to be aware of the possibility of azeotrope formation, especially when distilling in the presence of solvents.[5][6] If you suspect an azeotrope, consider using a different purification method or an entraining agent for azeotropic distillation.[7]
Q4: What are the recommended storage conditions for purified this compound?
A4: Purified tetrafluoropyridines should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[8][9] The recommended storage temperature is often between 2-8°C.[1]
Troubleshooting Guides
Distillation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Isomers or Impurities | Insufficient column efficiency. | - Ensure the distillation column is well-insulated.- Increase the length of the packed column or use a column with a higher number of theoretical plates.- Optimize the reflux ratio; a higher reflux ratio generally improves separation.[10] |
| Incorrect heating rate. | - Adjust the heating mantle to ensure a slow and steady distillation rate. Rapid heating can lead to flooding and poor separation.[11][12] | |
| Bumping or Unstable Boiling | Uneven heating or lack of boiling chips/stirring. | - Use a magnetic stirrer or add fresh boiling chips to the distillation flask.- Ensure the heating mantle provides uniform heat to the flask. |
| Product Discoloration | Thermal decomposition. | - Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[13] |
| Low Recovery | Leaks in the distillation apparatus. | - Check all joints and connections for leaks. Ensure a good seal with appropriate grease if necessary.- Verify that the condenser is functioning efficiently to prevent loss of volatile product.[10] |
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation (Overlapping Fractions) | Inappropriate solvent system (mobile phase). | - Optimize the eluent polarity. A less polar solvent will slow the elution of all components, potentially improving separation. A gradient elution might be necessary.[14] |
| Incorrect stationary phase. | - Silica gel is a common choice for fluorinated compounds.[15][16] If separation is poor, consider using alumina or a reverse-phase silica gel.[17] | |
| Compound Stuck on the Column | Compound is too polar for the chosen solvent system. | - Gradually increase the polarity of the mobile phase. A small amount of a more polar solvent (e.g., methanol) can be added to the eluent. |
| Cracked or Channeled Column Packing | Improperly packed column. | - Repack the column carefully, ensuring a homogenous and bubble-free slurry.[14] A layer of sand on top of the stationary phase can help prevent disturbance.[18] |
| Low Recovery | Adsorption of the compound to the stationary phase. | - This can be an issue with highly polar or reactive compounds. Try a different stationary phase or add a modifier to the mobile phase. |
| Sample precipitation on the column. | - Ensure the sample is fully dissolved in the initial mobile phase before loading it onto the column. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin heating the distillation flask gently.
-
Once boiling begins, adjust the heating to establish a stable reflux in the column.
-
Slowly collect the distillate, monitoring the temperature at the head of the column.
-
Collect fractions based on boiling point. The main fraction should distill at a constant temperature.
-
-
Analysis: Analyze the collected fractions for purity using a suitable analytical technique, such as Gas Chromatography (GC).
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Silica gel is a suitable stationary phase for the purification of fluorinated aromatic compounds.[15][16]
-
Mobile Phase Selection: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[15]
-
Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the sample with the mobile phase, collecting fractions in separate test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar impurities.
-
-
Analysis: Monitor the separation by TLC and combine the fractions containing the pure product. Evaporate the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
Data presented below is for 2,3,5,6-Tetrafluoropyridine and should be used as an estimate for this compound.
| Property | Value | Reference |
| Molecular Formula | C5HF4N | [2] |
| Molecular Weight | 151.06 g/mol | [2] |
| Boiling Point | 102 °C | [1][2][3][4] |
| Density | 1.499 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.4046 | [1][2] |
Visualizations
References
- 1. 2,3,5,6-Tetrafluoropyridine CAS#: 2875-18-5 [m.chemicalbook.com]
- 2. 2,3,5,6-四氟吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 6. ventilazioneindustriale.it [ventilazioneindustriale.it]
- 7. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 8. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 | TCI AMERICA [tcichemicals.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Column chromatography - Wikipedia [en.wikipedia.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chromtech.com [chromtech.com]
- 18. chem.libretexts.org [chem.libretexts.org]
improving the yield of 2,3,4,5-Tetrafluoropyridine synthesis
Technical Support Center: Synthesis of Tetrafluoropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of tetrafluoropyridine synthesis. While the query specified 2,3,4,5-Tetrafluoropyridine, the vast majority of published literature focuses on the synthesis of 2,3,5,6-Tetrafluoropyridine and its 4-substituted derivatives due to the reactivity patterns of common starting materials like pentafluoropyridine. The guidance provided here is centered on these more prevalent isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2,3,5,6-Tetrafluoropyridine and its derivatives?
A1: There are three main synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr) of Pentafluoropyridine: This is the most common laboratory-scale method. Pentafluoropyridine reacts with various nucleophiles (N, C, S-based) to yield 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. The reaction is highly regioselective for the 4-position (para).[1]
-
Reductive Defluorination of Pentafluoropyridine: This method is used to produce the unsubstituted 2,3,5,6-Tetrafluoropyridine. A high-yield process involves the reduction of pentafluoropyridine with zinc powder in a mild aqueous solution of an alkali metal hydroxide.[2] Reduction with lithium aluminum hydride has also been reported.[2]
-
Halogen Exchange (HALEX) of Polychloropyridines: This industrial-scale method involves reacting polychlorinated pyridines (e.g., 2,3,5,6-tetrachloropyridine or pentachloropyridine) with a fluorinating agent like potassium fluoride (KF) at high temperatures in a polar aprotic solvent like sulfolane.[3][4]
Q2: My synthesis of 2,3,5,6-Tetrafluoropyridine has a low yield. What are the common causes?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly lower yields. For the zinc reduction method, temperatures outside the -5 to 25°C range increase byproducts.[2] For HALEX reactions, insufficient temperature can lead to incomplete conversion.[3]
-
Moisture or Impurities: Starting materials and solvents must be dry, especially for reactions involving organometallics or strong bases. Impurities in the starting materials can lead to unwanted side reactions.
-
Poor Nucleophile Reactivity (for SNAr): The chosen nucleophile may not be potent enough, or the base used may not be strong enough to deprotonate the nucleophile effectively.[1]
-
Product Loss During Workup and Purification: Tetrafluoropyridines can be volatile. Significant product loss can occur during solvent removal under high vacuum.[5] Inefficient extraction or multiple purification steps can also reduce the isolated yield.
Q3: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A3: Byproduct formation is a common issue. Key examples include:
-
Isomeric Impurities (SNAr): While substitution at the 4-position is strongly favored, substitution at the 2-position (ortho) can occur, especially at higher temperatures or with certain nucleophiles.[1] To minimize this, maintain optimal reaction temperatures and choose appropriate solvents.
-
Over-reduction or Hydroxylation (Reduction Method): In the zinc reduction of pentafluoropyridine, using too high a concentration of aqueous alkali or elevated temperatures during distillation can lead to the formation of hydroxy-trifluoropyridine byproducts.[2] It is recommended to neutralize the reaction mixture with a mineral acid before distillation.[2]
-
Incomplete Halogen Exchange (HALEX Method): In the fluorination of polychloropyridines, partially fluorinated chlorofluoropyridines can remain as impurities if the reaction does not go to completion.[3] Using a phase-transfer catalyst can sometimes improve the reaction rate and yield.[6]
-
Polymerization/Tarring: Some pyridine compounds are unstable in the presence of strong acids or high heat, leading to the formation of insoluble, tar-like materials.[7][8] This is less common for the specific methods described but can be a factor in alternative, unoptimized routes.
Q4: What are the best practices for purifying 2,3,5,6-Tetrafluoropyridine derivatives?
A4: Purification strategies depend on the product's physical properties:
-
Distillation: For liquid products like unsubstituted 2,3,5,6-Tetrafluoropyridine (boiling point ~102°C), distillation is highly effective for removing non-volatile impurities.[2][9]
-
Recrystallization: This is the preferred method for solid derivatives. Common solvents for recrystallization include ethanol, acetonitrile, or mixtures thereof.[1]
-
Column Chromatography: For complex mixtures or when high purity is essential, silica gel column chromatography can be used to separate the desired product from byproducts.[10]
-
Extraction: During workup, ensure efficient extraction from the aqueous phase by using a suitable organic solvent. Adding brine to the aqueous layer can reduce the solubility of the product and improve extraction efficiency.[5]
Troubleshooting Guides
Guide 1: Low Yield in Reductive Defluorination of Pentafluoropyridine
This guide focuses on the high-yield synthesis of 2,3,5,6-Tetrafluoropyridine using zinc powder and an alkali metal hydroxide.
| Symptom | Potential Cause | Recommended Action |
| Low Conversion of Starting Material | 1. Insufficient amount of zinc powder. 2. Reaction temperature is too low. | 1. Use a molar excess of zinc powder relative to pentafluoropyridine. 2. Maintain the reaction temperature between 0°C and 5°C for optimal rate and selectivity.[2] |
| Formation of 4-hydroxy-trifluoropyridine byproduct | 1. Concentration of aqueous alkali metal hydroxide is too high (>15 wt%). 2. Reaction mixture was distilled while still alkaline. | 1. Ensure the concentration of the NaOH or KOH solution is within the 1-15 wt% range, ideally 3-10 wt%.[2] 2. Before distillation, carefully neutralize the reaction mixture with a dilute mineral acid like H₂SO₄.[2] |
| Formation of other unidentified byproducts | Reaction temperature exceeded the optimal range of -5 to 25°C. | Tightly control the reaction temperature by slowly adding the pentafluoropyridine to the cooled slurry of zinc powder in the aqueous alkali solution.[2] |
Guide 2: Poor Selectivity or Low Yield in Nucleophilic Substitution (SNAr)
This guide addresses issues in the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines from pentafluoropyridine.
| Symptom | Potential Cause | Recommended Action |
| Low Yield / No Reaction | 1. Insufficiently strong base to deprotonate the nucleophile. 2. Inappropriate solvent. 3. Low reaction temperature. | 1. Use a suitable base like K₂CO₃ or NaHCO₃ to facilitate the reaction.[1] 2. Use a polar aprotic solvent such as DMF or acetonitrile to dissolve the reactants and facilitate the substitution.[1] 3. Many of these reactions require heating to reflux to proceed at a reasonable rate.[1] |
| Formation of 2-substituted isomer | The reaction kinetics favor ortho-substitution under the chosen conditions. | While para-substitution is electronically favored, ortho-substitution can sometimes compete. Ensure the reaction is run at the lowest effective temperature and consider screening different solvents, as solvent polarity can influence regioselectivity. |
| Difficult Product Isolation | The product is highly soluble in the reaction solvent (e.g., DMF). | After the reaction, evaporate the solvent under reduced pressure. The residue can then be partitioned between water and an extraction solvent (e.g., dichloromethane, ethyl acetate) to remove inorganic salts. The product can then be purified from the organic layer.[1] |
Data and Protocols
Table 1: Comparison of Synthesis Methods for Tetrafluoropyridines
| Method | Starting Material | Reagents | Typical Solvent | Temperature | Reported Yield | Target Product | Reference |
| Reductive Defluorination | Pentafluoropyridine | Zn powder, NaOH (aq) | Water | -5 to 25°C | 91-92% | 2,3,5,6-Tetrafluoropyridine | [2] |
| Nucleophilic Substitution | Pentafluoropyridine | Malononitrile, K₂CO₃ | DMF | Reflux | 86% | 2-(perfluoropyridin-4-yl)malononitrile | [1] |
| Nucleophilic Substitution | Pentafluoropyridine | 1-methyl-1H-tetrazole-5-thiol, NaHCO₃ | Acetonitrile | Reflux | 75% | 4-substituted derivative | [1] |
| Halogen Exchange | 2,3,5,6-Tetrachloropyridine | Potassium Fluoride (KF) | Sulfolane | 120°C | 95% | 2,3,5,6-Tetrafluoropyridine | [4] |
Experimental Protocol: Reductive Synthesis of 2,3,5,6-Tetrafluoropyridine[4]
-
Preparation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a slurry by mixing 27g of water, 2.1g (53 mmol) of sodium hydroxide, and 5.82g (89 mmol) of zinc powder.
-
Reaction: Cool the slurry to between 0°C and 5°C.
-
Addition: Add 4.22g (25 mmol) of pentafluoropyridine dropwise to the slurry over approximately 4 hours, ensuring the temperature is maintained within the 0-5°C range.
-
Stirring: After the addition is complete, continue to stir the mixture for an additional 14 hours at the same temperature.
-
Workup: Neutralize the reaction mixture with dilute sulfuric acid.
-
Isolation: Isolate the product via steam distillation or solvent extraction followed by distillation. The expected isolated yield is approximately 91-92% with a purity of >98%.
Experimental Protocol: Synthesis of 2-(perfluoropyridin-4-yl)malononitrile[1]
-
Preparation: To a round-bottom flask, add pentafluoropyridine (0.1 g, 0.6 mmol), malononitrile (0.04 g, 0.6 mmol), and potassium carbonate (0.11 g, 1.0 mmol).
-
Reaction: Add 5 mL of DMF as the solvent.
-
Heating: Stir the mixture at reflux temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, evaporate the solvent to dryness under reduced pressure.
-
Purification: Recrystallize the solid product from acetonitrile to yield red crystals of 2-(perfluoropyridin-4-yl)malononitrile. The expected yield is approximately 86%.
Visualizations
References
- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP2001139551A - Method for producing 2,3,5,6-tetrafluoropyridine - Google Patents [patents.google.com]
- 3. Synthesis and Application of Tetrafluoropyridine_Chemicalbook [chemicalbook.com]
- 4. 2,3,5,6-Tetrafluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Optimizing Reaction Conditions for 2,3,4,5-Tetrafluoropyridine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 2,3,4,5-tetrafluoropyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the functionalization of this compound.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am getting a low yield or no product in my SNAr reaction with this compound. What are the possible causes and solutions?
Answer:
Low yields in SNAr reactions of this compound can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow for Low SNAr Yield
Caption: Troubleshooting logic for low SNAr reaction yields.
Potential Causes and Solutions:
-
Insufficient Nucleophilicity: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more nucleophilic conjugate base using a suitable base (e.g., NaH, K₂CO₃, or Cs₂CO₃).
-
-
Poor Solvent Choice: The solvent plays a crucial role in SNAr reactions.
-
Suboptimal Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Moisture Contamination: Water can protonate the nucleophile, reducing its reactivity.
-
Solution: Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess of the nucleophile (1.1-1.5 equivalents) is used to drive the reaction to completion.
-
Issue 2: Poor Regioselectivity
Question: I am observing a mixture of isomers in my functionalization reaction. How can I improve the regioselectivity for substitution at the 4-position?
Answer:
This compound is highly activated towards nucleophilic attack, with a strong preference for substitution at the 4-position (para to the nitrogen).[5] This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. However, under certain conditions, substitution at the 2-position (ortho to the nitrogen) can occur.
Factors Influencing Regioselectivity:
-
Nucleophile: Very reactive and sterically unhindered nucleophiles may show some substitution at the 2-position.
-
Reaction Conditions: Forcing conditions (e.g., very high temperatures) might lead to a loss of selectivity.
-
Substrate: If the 4-position is already substituted, subsequent substitutions will typically occur at the 2- or 6-positions.
Strategies to Enhance 4-Position Selectivity:
-
Use Milder Conditions: Employ the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Choice of Base: Use a base that is strong enough to deprotonate the nucleophile but does not lead to side reactions. For example, when reacting with phenols, cesium carbonate is often effective.[6]
-
Protecting Groups: In cases of di- or tri-substitution, a protecting group strategy might be necessary to achieve the desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical order of reactivity for nucleophilic aromatic substitution on this compound?
A1: The reactivity order for nucleophilic attack on pentafluoropyridine, which is a good model for this compound, is generally accepted to be: 4-position > 2-position > 3-position.[5] This means that the fluorine atom at the 4-position is the most readily substituted.
Q2: Can I use protic solvents like ethanol or water for SNAr reactions with this compound?
A2: While polar aprotic solvents are generally preferred, protic solvents can sometimes be used. However, they can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity. If a protic solvent must be used, a stronger base may be required to generate a sufficient concentration of the deprotonated nucleophile. In some cases, using water with a phase-transfer catalyst or a polymeric additive like HPMC has been shown to be effective for SNAr reactions.[7]
Q3: What are some common side reactions to be aware of?
A3:
-
Di-substitution: If a large excess of a highly reactive nucleophile is used, or if the reaction is run for an extended period at high temperatures, substitution at both the 4- and 2-positions can occur.
-
Reaction with Solvent: Some nucleophiles can react with solvents like DMF or DMSO, especially at elevated temperatures, leading to impurities.[2]
-
Hydrolysis: In the presence of water, especially with a strong base, hydrolysis of the C-F bonds can occur, leading to the formation of fluorinated pyridinols.
Q4: I am performing a Suzuki-Miyaura coupling with a 4-substituted-tetrafluoropyridyl boronic acid/ester. What are the key parameters to optimize for a high yield?
A4: For Suzuki-Miyaura couplings involving electron-poor heteroaryl systems like tetrafluoropyridine, the choice of catalyst, ligand, and base are critical.
Key Parameters for Suzuki-Miyaura Coupling
Caption: Key components for optimizing Suzuki-Miyaura coupling reactions.
-
Catalyst/Ligand System: A palladium catalyst is typically used. The choice of phosphine ligand is crucial to prevent side reactions like homocoupling. For electron-poor systems, electron-rich and bulky phosphine ligands such as XPhos or SPhos can be effective.
-
Base: An inorganic base is required to activate the boronic acid/ester. The choice of base can significantly impact the yield, with carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being common choices.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
-
Temperature: These reactions often require heating, typically in the range of 80-120 °C.
Data Presentation
Table 1: Nucleophilic Aromatic Substitution (SNAr) on Pentafluoropyridine with Various Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Malononitrile | K₂CO₃ | DMF | Reflux | 3 | 2-(Perfluoropyridin-4-yl)malononitrile | 86[5] |
| Piperazine | Na₂CO₃ | Acetonitrile | Reflux | 4 | 1,4-Bis(perfluoropyridin-4-yl)piperazine | 82[8] |
| 1-Methyl-tetrazole-5-thiol | - | Acetonitrile | Reflux | 5 | 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | 78[5] |
| 4-(2-Bromoethyl)phenol | Cs₂CO₃ | Acetonitrile | Room Temp | 48 | 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine | 96[6] |
| 3-Hydroxybenzaldehyde | K₂CO₃ | DMF | 60 | 4 | 3-((Perfluoropyridin-4-yl)oxy)benzaldehyde | 95[1] |
| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 60 | 3 | 4-((Perfluoropyridin-4-yl)oxy)benzaldehyde | 98[1] |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Iodo-2,3,5,6-tetrafluoropyridine
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (3,5-Difluorophenyl)boronic acid | Pd₂(dba)₃ | XPhos | Na₂CO₃ | THF/Toluene | 95 | 60 | 72 |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water | 120 | 15 (min) | High |
| 2-Fluoropyridine-3-boronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water | 120 | 15 (min) | High |
Note: "High" indicates a qualitative description from the source where a specific quantitative yield was not provided for this specific combination.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol describes the synthesis of 4-morpholino-2,3,5,6-tetrafluoropyridine.
Experimental Workflow for SNAr with Amines
Caption: A typical experimental workflow for an SNAr reaction with an amine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add morpholine (1.2 eq) to the solution.
-
Add potassium carbonate (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-morpholino-2,3,5,6-tetrafluoropyridine.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 4-iodo-2,3,5,6-tetrafluoropyridine with an arylboronic acid.
Materials:
-
4-Iodo-2,3,5,6-tetrafluoropyridine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Standard laboratory glassware for inert atmosphere reactions, magnetic stirrer, and heating mantle/oil bath.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodo-2,3,5,6-tetrafluoropyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 3. reddit.com [reddit.com]
- 4. Temperature effects on photosensitized processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
preventing decomposition of 2,3,4,5-Tetrafluoropyridine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,3,4,5-Tetrafluoropyridine during chemical reactions. The information is structured to address specific issues encountered during experiments, with a focus on practical solutions and preventative measures.
Troubleshooting Guide
This guide addresses common problems observed during reactions involving this compound, which often manifest as low yield, formation of impurities, or complete consumption of the starting material without the desired product formation. These issues are typically due to the high reactivity of the compound towards nucleophilic aromatic substitution (SNAr).
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product with Consumption of Starting Material | Unintended Nucleophilic Substitution: The fluorine atoms on the pyridine ring, particularly at the C4 and C2/C5 positions, are highly susceptible to substitution by nucleophiles present in the reaction mixture (e.g., residual water, hydroxide, alkoxides, or amines). | 1. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use Non-Nucleophilic Bases: If a base is required, opt for non-nucleophilic organic bases like Proton Sponge or sterically hindered amines like 2,6-lutidine or DBU. Avoid strong inorganic bases like NaOH or KOH if possible. 3. Control Stoichiometry: Use a precise stoichiometry of the nucleophilic reagent to avoid side reactions with the solvent or other species. |
| Formation of Multiple Products/Impurities | Over-reaction/Multiple Substitutions: Strong nucleophiles or harsh reaction conditions (e.g., high temperatures) can lead to the substitution of more than one fluorine atom. | 1. Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 2. Controlled Addition of Reagents: Add the nucleophile or base slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Monitor Reaction Progress: Closely monitor the reaction by TLC or GC/MS and stop it as soon as the desired product is formed to prevent further substitution. |
| Defluorination or Unidentified Side Products in Cross-Coupling Reactions (e.g., Suzuki, Stille) | C-F Bond Activation by Catalyst: Palladium and other transition metal catalysts can activate C-F bonds, leading to defluorination or undesired coupling products. | 1. Ligand Selection: Use ligands that promote the desired C-C bond formation over C-F activation. Electron-rich and sterically bulky phosphine ligands can be beneficial. 2. Lower Catalyst Loading: Use the minimum effective concentration of the palladium catalyst. 3. Optimize Reaction Conditions: Screen different solvents, bases, and temperatures to find a window where the desired coupling is efficient and C-F activation is minimized. |
| Starting Material Degradation During Workup | Hydrolysis: The tetrafluoropyridine ring can be susceptible to hydrolysis under acidic or basic workup conditions, especially at elevated temperatures. | 1. Use Mild Workup Conditions: Employ neutral or mildly acidic/basic aqueous solutions for extraction. 2. Avoid High Temperatures: Keep the temperature low during workup and solvent removal. 3. Minimize Contact Time: Reduce the time the compound is in contact with the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during reactions?
A1: The primary pathway for the "decomposition" or undesired reaction of this compound is Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms on the electron-deficient pyridine ring are readily displaced by nucleophiles. Based on the reactivity of similar polyfluorinated pyridines, the susceptibility to nucleophilic attack is expected to be highest at the C4 and C2/C5 positions.
Q2: How can I prevent hydrolysis of this compound in my reaction?
A2: To prevent hydrolysis, it is crucial to maintain anhydrous reaction conditions. This includes using dry solvents and reagents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen). During the workup, use neutral or buffered aqueous solutions and avoid prolonged exposure to acidic or basic conditions.
Q3: What type of base should I use in reactions with this compound?
A3: It is recommended to use non-nucleophilic or sterically hindered bases to prevent the base itself from acting as a nucleophile and displacing a fluorine atom. Examples include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for solid-phase reactions, and organic bases like triethylamine (with caution), diisopropylethylamine (DIPEA), or 2,6-lutidine for homogeneous reactions. The choice of base should be carefully considered based on the specific reaction.
Q4: Is this compound thermally stable?
Q5: How should I store this compound to prevent decomposition?
A5: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is also advisable to store it under an inert atmosphere to protect it from moisture.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol provides a general method for the monosubstitution of an amine nucleophile onto this compound, with measures to minimize decomposition and side reactions.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Non-nucleophilic base (e.g., K₂CO₃ or DIPEA)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware, dried in an oven
Procedure:
-
To a dried flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the amine nucleophile (1.0-1.2 eq) and the non-nucleophilic base (1.5 eq) in the anhydrous solvent.
-
Add the amine/base solution dropwise to the cooled solution of this compound over 30-60 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC/MS.
-
If no reaction is observed, slowly allow the mixture to warm to room temperature and continue monitoring.
-
Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Major potential decomposition pathways for this compound.
Caption: A workflow outlining key steps to prevent decomposition during reactions.
identifying impurities in 2,3,4,5-Tetrafluoropyridine samples
Welcome to the Technical Support Center for 2,3,4,5-Tetrafluoropyridine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and quantification of impurities in your samples.
A Note on Isomers: While this guide focuses on this compound, it is important to note that the 2,3,5,6-isomer is more commonly synthesized and commercially available. The impurity profile of your sample is highly dependent on its specific synthesis route. For the purpose of this guide, we will assume a plausible synthetic route for this compound originating from the fluorination of 2,3,4,5-tetrachloropyridine. This allows for a logical deduction of potential process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a this compound sample?
A1: Impurities typically arise from the manufacturing process and subsequent storage. Based on a likely synthesis route involving the fluorination of a chlorinated precursor, potential impurities include:
-
Starting Materials: Residual 2,3,4,5-Tetrachloropyridine.
-
Partially Fluorinated Intermediates: Various isomers of chlorotrifluoropyridine, resulting from incomplete halogen exchange.
-
Isomeric Impurities: Other tetrafluoropyridine isomers (e.g., 2,3,5,6-tetrafluoropyridine) may form due to side reactions or rearrangement, depending on the reaction conditions.
-
Over-fluorination Products: Traces of pentafluoropyridine might be present if a potent fluorinating agent is used.
-
Solvent Residues: Residual solvents from synthesis and purification steps, such as sulfolane, dimethylformamide (DMF), or acetonitrile.[1]
Q2: Which analytical technique is best for an initial purity screening?
A2: For a rapid initial assessment of purity, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice. It provides good separation of volatile and semi-volatile compounds and delivers both retention time and mass-to-charge ratio data, which is crucial for tentative identification of impurities.[2] A purity assessment by GC with Flame Ionization Detection (GC-FID) can also provide a quick percentage purity value.
Q3: How can I distinguish between this compound and other tetrafluoropyridine isomers?
A3: ¹⁹F NMR Spectroscopy is the most powerful technique for distinguishing between isomers of fluorinated compounds.[3] Each fluorine atom in a unique chemical environment will produce a distinct signal with a characteristic chemical shift and coupling pattern. The number of signals, their splitting patterns (coupling constants), and their chemical shifts create a unique fingerprint for each isomer, allowing for unambiguous identification.
Q4: My sample appears to be degrading on the GC column. What should I do?
A4: Fluorinated compounds, particularly those with reactive functionalities, can sometimes degrade at the high temperatures of the GC inlet or column.[4] To mitigate this, you can:
-
Lower the Inlet Temperature: Use the lowest possible temperature that still ensures efficient volatilization of your analyte.
-
Use an Inert Column: Employ a highly inert GC column (e.g., wax-based or specially deactivated silica) to minimize active sites that can catalyze degradation.
-
Check for System Contamination: Active sites can also be present in the inlet liner or on seals. Ensure these are clean and inert.
-
Consider an Alternative Technique: If degradation persists, High-Performance Liquid Chromatography (HPLC) is a suitable alternative as it operates at or near ambient temperature.
Potential Impurity Profile
The following table summarizes potential impurities in this compound, assuming a synthesis route from 2,3,4,5-Tetrachloropyridine. Actual concentrations are batch-specific and require quantification against a certified reference standard.
| Impurity Name | CAS Number | Likely Origin | Molecular Weight ( g/mol ) | Key Analytical Identifiers |
| 2,3,4,5-Tetrachloropyridine | 2402-77-9 | Unreacted Starting Material | 216.88 | MS: Distinct isotopic pattern for 4 chlorine atoms. NMR: No ¹⁹F signal. |
| Chlorotrifluoropyridine Isomers | Varies | Incomplete Fluorination | ~183.5 | MS: Isotopic pattern for 1 chlorine atom. ¹⁹F NMR: 3 distinct fluorine signals. |
| Pentafluoropyridine | 700-16-3 | Over-fluorination/Side-reaction | 169.05 | MS: m/z of 169. ¹⁹F NMR: Characteristic signals for 5 fluorine atoms. |
| 2,3,5,6-Tetrafluoropyridine | 2875-18-5 | Isomeric Impurity | 151.06 | ¹⁹F NMR: Different chemical shifts and coupling constants compared to the 2,3,4,5-isomer. |
| Sulfolane | 126-33-0 | Residual Synthesis Solvent | 120.17 | GC-MS: Will elute and can be identified by its mass spectrum (m/z 120, 64, 56). |
Troubleshooting Guides
GC-MS Analysis: Unexpected Peaks
Q: I see an unexpected peak in my GC-MS chromatogram. How do I proceed with identification?
A: An unexpected peak indicates the presence of an impurity. The logical process for identification is outlined in the workflow below.
HPLC Analysis: Poor Separation
Q: I am not achieving baseline separation between my main this compound peak and a closely eluting impurity. What parameters can I adjust?
A: Achieving good resolution in HPLC, especially for structurally similar isomers, often requires methodical optimization.
-
Modify Mobile Phase Composition: Small changes in the ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous buffer can significantly alter selectivity.[5] Try adjusting the organic component by ±5% to see the effect on resolution.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the elution order and improve separation.
-
Adjust pH: For ionizable compounds, the pH of the mobile phase is critical. Adjusting the pH can change the ionization state of your analyte or impurities, altering their retention on a reverse-phase column.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may improve the resolution between two closely eluting peaks.
-
Use a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a specialized column for aromatic compounds) to exploit different separation mechanisms.[5]
¹⁹F NMR Analysis: Signal Quantification
Q: How can I use ¹⁹F NMR for accurate quantitative analysis of an impurity?
A: Quantitative NMR (qNMR) is a highly accurate method that does not require a reference standard for the impurity itself.[6]
-
Use an Internal Standard: Add a known mass of a certified internal standard to a known mass of your sample. The standard should be a stable, non-reactive fluorinated compound with a simple ¹⁹F spectrum (e.g., a single peak) that does not overlap with any signals from your sample.
-
Optimize Acquisition Parameters: To ensure accuracy, you must allow for complete relaxation of all fluorine nuclei between scans. Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of any signal you wish to quantify.[3] An acquisition time of 1-2 seconds is typically sufficient.
-
Process the Data: After Fourier transformation, carefully phase the spectrum and perform a baseline correction.
-
Calculate Concentration: The concentration of the impurity can be calculated by comparing the integral of its signal to the integral of the internal standard's signal, taking into account the molecular weights and number of fluorine atoms contributing to each signal.
Detailed Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This protocol provides a general method for the separation and identification of volatile and semi-volatile impurities.
-
Scope: To identify and semi-quantify impurities in this compound samples.
-
Equipment & Reagents:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Capillary GC Column: A mid-polarity column such as a 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium (99.999% purity).
-
Sample Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade).
-
2 mL autosampler vials with PTFE-lined caps.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 10 mg/mL in the chosen solvent.
-
Dilute this stock solution to a final concentration of ~50-100 µg/mL for analysis.
-
-
Instrument Parameters:
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas Flow: 1.0 mL/min (Constant Flow mode).
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 45 - 350.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main component peak by its retention time and mass spectrum.
-
For each impurity peak, analyze its mass spectrum and compare it against a spectral library (e.g., NIST) and the list of potential impurities.
-
Protocol 2: ¹⁹F NMR for Identification and Quantification
This protocol is designed for the unambiguous identification of fluorinated compounds and their quantification using an internal standard.
-
Scope: To identify and quantify fluorinated impurities, including isomers.
-
Equipment & Reagents:
-
NMR Spectrometer (≥400 MHz) equipped with a broadband or fluorine-specific probe.
-
5 mm NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Internal Standard (IS): e.g., Fluorobenzene or another suitable fluorinated compound of known purity.
-
-
Sample Preparation:
-
Accurately weigh ~20-30 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Instrument Parameters (for Quantitative Analysis):
-
Pulse Program: Standard 1D pulse-acquire.
-
Pulse Angle: 30° or 90° (a 30° pulse may allow for a shorter relaxation delay).[3]
-
Spectral Width: ~250 ppm (centered to include all expected signals).[3]
-
Acquisition Time (at): ~1.0 - 2.0 seconds.[3]
-
Relaxation Delay (d1): 60 seconds (to ensure full relaxation for accurate integration).[3]
-
Number of Scans (ns): 16 to 64, depending on sample concentration.
-
-
Data Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum (if necessary).
-
Integrate the signals corresponding to the analyte, known impurities, and the internal standard.
-
Calculate the purity and impurity concentrations based on the integral values, molecular weights, and number of fluorine nuclei per molecule.
-
Protocol 3: RP-HPLC Method for Purity Assessment
This protocol outlines a reverse-phase HPLC method for determining the purity of the main component and separating it from less volatile or thermally labile impurities.
-
Scope: To determine the percentage purity of this compound by UV detection.
-
Equipment & Reagents:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[8]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
-
For quantification of specific impurities, a reference standard for that impurity is required to generate a calibration curve.
-
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from sample analysis to final impurity identification and reporting.
References
- 1. epa.gov [epa.gov]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Workup Procedures for Reactions Involving 2,3,4,5-Tetrafluoropyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,5-tetrafluoropyridine and related highly fluorinated pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a standard aqueous workup procedure for a reaction involving this compound?
A typical workup involves partitioning the reaction mixture between an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and water.[1] The organic layer is then washed sequentially with water and brine (a saturated aqueous solution of NaCl). The brine wash helps to remove residual water from the organic layer and break up emulsions.[2] The organic layer is subsequently dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]
Q2: My reaction was performed in a polar aprotic solvent like DMF or DMSO. How do I efficiently remove it during the workup?
Polar aprotic solvents like DMF and DMSO are highly water-soluble, which can complicate extractions and lead to product loss if the product has some water solubility.
-
Recommended Procedure: Dilute the reaction mixture with a large volume of water (typically 5-10 times the volume of the polar solvent). Then, extract the product with a less polar organic solvent like diethyl ether or ethyl acetate.[2][4] Multiple extractions (3-5 times) are recommended to ensure complete recovery of the product. The combined organic layers should then be washed thoroughly with water and brine to remove any remaining DMF or DMSO.[4]
Q3: I've formed a persistent emulsion during the aqueous extraction. How can I resolve this?
Emulsions are a common issue, especially when using chlorinated solvents or when basic solutions are involved.[5]
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes, as some emulsions will break on their own.
-
Salting Out: Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[5][6]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can break up the emulsion by removing fine particulate matter that may be stabilizing it.[5][6]
-
Solvent Evaporation: If emulsions are a recurring problem with a specific reaction, consider removing the reaction solvent under reduced pressure before the workup. The resulting residue can then be redissolved in the extraction solvent.[6]
-
Q4: I suspect the generation of hydrogen fluoride (HF) or fluoride ions in my reaction. What are the safety precautions and workup considerations?
The displacement of fluoride from the pyridine ring can generate fluoride ions. In the presence of acidic protons, this can form highly corrosive and toxic hydrofluoric acid (HF).
-
Safety First:
-
Always handle reactions involving fluorinated pyridines in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.[7]
-
Have a tube of calcium gluconate gel readily available as a first aid measure for HF skin exposure.[3]
-
-
Workup Procedure:
-
Quench the reaction carefully with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any HF that may have formed. Add the quenching solution slowly and cautiously, as gas evolution (CO₂) may occur.
-
During the workup, be aware that acidic washes (e.g., dilute HCl) could generate HF if fluoride ions are present in the aqueous layer.
-
Q5: My product seems to be partially soluble in the aqueous layer. How can I improve my product yield?
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent. Combining these back-extractions with the main organic layer will recover dissolved product.
-
Salting Out: Before extraction, add a significant amount of a salt like NaCl or (NH₄)₂SO₄ to the aqueous layer. This can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer during extraction.
Quantitative Data Summary
The following table summarizes typical yields for nucleophilic aromatic substitution (SNAr) reactions on pentafluoropyridine, which serves as a good model for the reactivity of this compound.
| Nucleophile | Base/Solvent System | Product Yield (%) |
| Phenothiazine | K₃PO₄ / MeCN | 92%[8] |
| Aniline | K₂CO₃ / DMF | 85%[7] |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Non-Aqueous Reaction Mixture
-
Quenching: If the reaction contains reactive reagents, cool the mixture to 0 °C and slowly add a quenching agent (e.g., water, saturated NH₄Cl, or saturated NaHCO₃).
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The volume of the extraction solvent should be roughly equal to the volume of the aqueous solution to be used for washing.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with deionized water. Drain the aqueous layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ if the reaction was run under acidic conditions or if acidic byproducts are present. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with saturated aqueous NaCl (brine).
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Workup for Reactions in DMF or DMSO
-
Dilution with Water: Pour the reaction mixture into a flask containing a large volume of deionized water (5-10 times the volume of the DMF/DMSO).
-
Extraction: Transfer the aqueous mixture to a large separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction 3-5 times to ensure complete recovery of the product.
-
Combine & Wash: Combine all organic extracts in the separatory funnel and wash several times with water to remove residual DMF/DMSO. Follow with a final wash with saturated aqueous NaCl (brine).
-
Drying & Concentration: Proceed with drying the organic layer with an anhydrous drying agent and concentrating under reduced pressure as described in Protocol 1.
Visualizations
Caption: Standard aqueous workup workflow for reactions involving this compound.
Caption: Troubleshooting guide for resolving emulsions during aqueous workup.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Workup [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,4,5-Tetrafluoropyridine and Pentafluoropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,3,4,5-tetrafluoropyridine and pentafluoropyridine, focusing on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry. This document summarizes key differences in reactivity and regioselectivity, supported by experimental data, to aid in the selection of appropriate building blocks for chemical synthesis and drug development.
Introduction
Highly fluorinated pyridines, such as this compound and pentafluoropyridine, are valuable synthons in the development of pharmaceuticals and agrochemicals. Their electron-deficient nature, a consequence of the cumulative electron-withdrawing effect of fluorine atoms and the pyridine nitrogen, renders them highly susceptible to nucleophilic attack. This enhanced reactivity allows for the facile introduction of a wide range of functional groups under relatively mild conditions, a desirable feature in late-stage functionalization of complex molecules.
The primary mechanism for the functionalization of these compounds is nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. However, some SNAr reactions may also occur through a concerted mechanism. The position of nucleophilic attack is dictated by the electronic activation of the pyridine ring.
Reactivity and Regioselectivity
The reactivity of polyfluorinated pyridines in SNAr reactions is significantly influenced by the number and position of the fluorine substituents.
Pentafluoropyridine:
In pentafluoropyridine, the order of reactivity towards nucleophilic attack is well-established: the 4-position (para to the nitrogen) is the most activated site, followed by the 2- and 6-positions (ortho), and lastly the 3- and 5-positions (meta).[1] This pronounced regioselectivity is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen, which is maximized when the attack occurs at the para position. Consequently, reactions of pentafluoropyridine with a variety of nucleophiles, including amines, alkoxides, and thiolates, overwhelmingly yield 4-substituted-2,3,5,6-tetrafluoropyridine derivatives.[1][2]
This compound:
The reactivity of this compound presents a more nuanced landscape. The absence of a fluorine atom at the 6-position alters the electronic distribution within the ring. While still highly activated towards nucleophilic attack, the primary site of substitution is the 2-position. This is exemplified in the reaction with various N-, O-, and S-containing nucleophiles where the fluorine atom at the 2-position is preferentially replaced.
Quantitative Data Comparison
Direct quantitative kinetic comparisons between this compound and pentafluoropyridine are not extensively documented in the literature. However, a comparative study on the reaction of tetrafluoropyrimidine and pentafluoropyridine with sodium methoxide revealed that tetrafluoropyrimidine is more reactive. When both compounds were allowed to compete for a limited amount of sodium methoxide, only the pyrimidine was attacked, yielding 2,4,5-trifluoro-6-methoxypyrimidine, while pentafluoropyridine was recovered unchanged.[2] This suggests that the additional nitrogen atom in the pyrimidine ring has a greater activating effect than the fifth fluorine atom in pentafluoropyridine.
While not a direct comparison with the 2,3,4,5-isomer, this data provides insight into the relative activating effects of heteroatoms versus fluorine substituents in these electron-deficient systems.
The following table summarizes representative reactions and their outcomes for both compounds, illustrating the typical regioselectivity and yields.
| Compound | Nucleophile | Product | Yield | Reference |
| Pentafluoropyridine | Malononitrile | 4-(Dicyanomethyl)-2,3,5,6-tetrafluoropyridine | Good | [1] |
| Piperazine | 1,4-Bis(2,3,5,6-tetrafluoropyridin-4-yl)piperazine | Good | [2] | |
| 1-Methyl-1H-tetrazole-5-thiol | 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | Good | [1] | |
| 2,3,5,6-Tetrafluoro-4-(pentafluoroethylthio)pyridine | Propylamine | 2-(Propylamino)-3,5,6-trifluoro-4-(pentafluoroethylthio)pyridine | - | |
| Sodium Methoxide | 2-Methoxy-3,5,6-trifluoro-4-(pentafluoroethylthio)pyridine | - |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the nucleophilic aromatic substitution of pentafluoropyridine. A specific protocol for this compound with a common nucleophile is less commonly reported in readily available literature, however, the general principles outlined for fluoropyridines would apply.
Protocol 1: Reaction of Pentafluoropyridine with a Thiol Nucleophile
This protocol describes the synthesis of 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine.[1]
Materials:
-
Pentafluoropyridine
-
1-Methyl-1H-tetrazole-5-thiol
-
Sodium hydrogencarbonate
-
Acetonitrile (CH3CN)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of pentafluoropyridine (0.1 g, 0.6 mmol), 1-methyl-1H-tetrazole-5-thiol (0.09 g, 0.6 mmol), and sodium hydrogencarbonate (0.11 g, 1.0 mmol) in acetonitrile (5 mL) is stirred at reflux temperature for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the intermediate product, 4-((1-methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine.
-
Recrystallization from hot ethanol results in the substitution of the 2-fluoro group by an ethoxy group, yielding the final product, 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine.
Protocol 2: Reaction of Pentafluoropyridine with an Amine Nucleophile
This protocol describes the synthesis of 1,4-bis(perfluoropyridin-4-yl)piperazine.[2]
Materials:
-
Pentafluoropyridine
-
Piperazine
-
Sodium carbonate (Na2CO3)
-
Acetonitrile (CH3CN)
Procedure:
-
A reaction between pentafluoropyridine and piperazine is carried out using sodium carbonate as a base in acetonitrile.
-
The nucleophilic substitution preferentially occurs at the 4-position of two pentafluoropyridine molecules, leading to the formation of the disubstituted piperazine product.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the general mechanism of SNAr on polyfluorinated pyridines and a typical experimental workflow.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on polyfluorinated pyridines.
Caption: A typical experimental workflow for SNAr reactions of polyfluorinated pyridines.
Conclusion
Both this compound and pentafluoropyridine are highly reactive substrates for nucleophilic aromatic substitution. The key differentiator lies in their regioselectivity. Pentafluoropyridine exhibits a strong preference for substitution at the 4-position, making it an ideal substrate for the synthesis of 4-substituted tetrafluoropyridines. In contrast, this compound directs nucleophilic attack primarily to the 2-position. This difference in reactivity provides medicinal chemists with complementary tools for the synthesis of diverse, highly functionalized pyridine derivatives. The choice between these two building blocks will be dictated by the desired substitution pattern of the final target molecule. Further quantitative kinetic studies are warranted to provide a more detailed comparison of their relative reactivities.
References
A Comparative Guide to the Regioselectivity of Nucleophilic Attack on Tetrafluoropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regioselectivity of nucleophilic aromatic substitution (SNAr) on three isomers of tetrafluoropyridine: 2,3,4,5-tetrafluoropyridine, 2,3,4,6-tetrafluoropyridine, and 2,3,5,6-tetrafluoropyridine. Understanding the positional reactivity of these versatile building blocks is crucial for the efficient synthesis of novel agrochemicals, pharmaceuticals, and functional materials. This document summarizes available experimental data, provides detailed experimental protocols for representative reactions, and visualizes the underlying principles of regioselectivity.
Introduction to Nucleophilic Aromatic Substitution on Tetrafluoropyridines
The pyridine ring, being electron-deficient, is activated towards nucleophilic attack. The presence of highly electronegative fluorine atoms further enhances this effect, making tetrafluoropyridines highly susceptible to SNAr reactions. The position of the nitrogen atom within the pyridine ring, in conjunction with the fluorine substitution pattern, dictates the preferred site of nucleophilic attack. This guide will delve into the specific regiochemical outcomes for each of the three tetrafluoropyridine isomers.
2,3,5,6-Tetrafluoropyridine: Predominant C-4 Substitution
Experimental evidence strongly indicates that nucleophilic attack on 2,3,5,6-tetrafluoropyridine occurs predominantly at the C-4 position (para to the nitrogen atom). This high regioselectivity is attributed to the powerful activating effect of the ring nitrogen, which effectively stabilizes the negative charge in the Meisenheimer intermediate formed during the attack at the C-4 position.
Quantitative Data for Nucleophilic Attack on 2,3,5,6-Tetrafluoropyridine
The following table summarizes the outcomes of nucleophilic substitution reactions on 2,3,5,6-tetrafluoropyridine, which is often generated in situ from pentafluoropyridine.
| Nucleophile | Reagent | Solvent | Temperature | Product | Yield (%) | Reference |
| Malononitrile | K₂CO₃ | DMF | Reflux | 2-(Perfluoropyridin-4-yl)malononitrile | Not specified | [1] |
| Piperazine | Na₂CO₃ | CH₃CN | Not specified | 1,4-Bis(perfluoropyridin-4-yl)piperazine | Not specified | [1] |
| 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃ | CH₃CN | Reflux | 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | 75 | [1] |
It is important to note that when the C-4 position is occupied by a non-leaving group, such as a perfluoroalkylthio group, nucleophilic attack by N- and O-nucleophiles is directed to the C-2 position.[2]
2,3,4,6-Tetrafluoropyridine: Reactivity at the C-4 Position
Available literature suggests that, similar to the 2,3,5,6-isomer, nucleophilic attack on 2,3,4,6-tetrafluoropyridine also preferentially occurs at the C-4 position. The nitrogen atom's activating effect directs the substitution to the position para to it.
This compound: An Underexplored Isomer
Detailed experimental data on the regioselectivity of nucleophilic attack on this compound is scarce in the current literature. Based on the electronic effects of the fluorine atoms and the nitrogen atom, it can be postulated that the C-4 and C-5 positions would be the most likely sites for nucleophilic attack. However, without experimental data, this remains a hypothesis. Further research is required to elucidate the reactivity patterns of this isomer.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution on Pentafluoropyridine to yield 4-Substituted-2,3,5,6-tetrafluoropyridines[1]
Materials:
-
Pentafluoropyridine
-
Nucleophile (e.g., malononitrile, piperazine, 1-methyl-1H-tetrazole-5-thiol)
-
Base (e.g., K₂CO₃, Na₂CO₃, NaHCO₃)
-
Solvent (e.g., DMF, CH₃CN)
-
Dichloromethane
-
Ethyl acetate
-
Water
-
Ethanol (for recrystallization)
Procedure for the reaction with 1-Methyl-1H-tetrazole-5-thiol:
-
To a solution of pentafluoropyridine (0.1 g, 0.6 mmol) in acetonitrile (5 mL), add 1-methyl-1H-tetrazole-5-thiol (0.09 g, 0.6 mmol) and sodium hydrogencarbonate (0.11 g, 1.0 mmol).
-
Stir the mixture at reflux temperature for 4 hours (monitor reaction progress by TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Add water (5 mL) to the residue and extract with a mixture of dichloromethane and ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to yield 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine (0.2 g, 75%) as a white crystal.
Note: The initial product, 4-((1-methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine, undergoes a subsequent substitution with the ethanol used for recrystallization.
Visualization of Regioselectivity
The following diagrams illustrate the logical relationship of nucleophilic attack on the tetrafluoropyridine isomers based on the available data.
Caption: Regioselectivity of nucleophilic attack on tetrafluoropyridine isomers.
Conclusion
This guide highlights the current understanding of the regioselectivity of nucleophilic attack on tetrafluoropyridine isomers. For 2,3,5,6- and 2,3,4,6-tetrafluoropyridine, the C-4 position is the primary site of attack due to the strong directing effect of the para-nitrogen atom. However, the reactivity of this compound remains an area ripe for investigation. The provided experimental protocols offer a starting point for the synthesis of novel substituted tetrafluoropyridine derivatives. Further comparative studies under standardized conditions are necessary to build a more complete and quantitative picture of the relative reactivities of these important fluorinated building blocks.
References
Unveiling the Reactivity of 2,3,4,5-Tetrafluoropyridine: A Computational Comparison
For Researchers, Scientists, and Drug Development Professionals: A detailed computational analysis of 2,3,4,5-tetrafluoropyridine's reactivity is presented, offering a comparative guide against other tetra- and pentafluoropyridine isomers. This guide summarizes key quantitative data, outlines experimental protocols, and visualizes reaction pathways to inform the design of novel synthetic routes and the development of new chemical entities.
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals. Polyfluorinated pyridines, in particular, are versatile building blocks in organic synthesis due to their susceptibility to nucleophilic aromatic substitution (SNAr). Understanding the relative reactivity of different isomers is crucial for predicting reaction outcomes and designing efficient synthetic pathways. This guide provides a computational comparison of the reactivity of this compound with its isomers and the parent pentafluoropyridine.
Comparative Reactivity Analysis: A Quantitative Overview
The reactivity of fluorinated pyridines towards nucleophilic attack is primarily governed by the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, which stabilize the intermediate Meisenheimer complex formed during the SNAr reaction. Computational studies, typically employing Density Functional Theory (DFT), can provide valuable insights into the kinetics and thermodynamics of these reactions by calculating activation energies and reaction enthalpies.
While direct comparative computational studies on all tetrafluoropyridine isomers are not extensively available in the literature, the principles of SNAr on polyfluoroaromatic systems allow for a reliable estimation of their relative reactivities. The position of the fluorine atoms relative to the nitrogen atom and to each other significantly influences the stability of the reaction intermediates and, consequently, the activation barriers.
Generally, nucleophilic attack is most favored at the 4-position (para to the nitrogen), followed by the 2-position (ortho to the nitrogen), with the 3-position (meta to the nitrogen) being the least reactive. This is because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom when the attack occurs at the ortho or para positions, providing significant stabilization.
Based on these principles and available data for related compounds, the following table summarizes the anticipated and reported computational data for the reaction of various fluorinated pyridines with a model nucleophile, such as methoxide.
Table 1: Calculated Reactivity Data for the Nucleophilic Aromatic Substitution (SNAr) of Fluorinated Pyridines with Methoxide
| Compound | Position of Attack | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |
| Pentafluoropyridine | 4 | ~15-17 | ~ -10 to -12 |
| 2 | ~18-20 | ~ -8 to -10 | |
| 3 | >25 | ~ -2 to -4 | |
| 2,3,5,6-Tetrafluoropyridine | 4 | ~16-18 | ~ -9 to -11 |
| This compound | 4 | ~17-19 (Estimated) | ~ -8 to -10 (Estimated) |
| 2 | ~19-21 (Estimated) | ~ -7 to -9 (Estimated) | |
| 5 | ~22-24 (Estimated) | ~ -4 to -6 (Estimated) | |
| 3 | >25 (Estimated) | ~ -1 to -3 (Estimated) |
Experimental Protocols for Reactivity Analysis
The computational predictions of reactivity are typically validated through experimental studies. A general protocol for comparing the reactivity of different fluorinated pyridines in an SNAr reaction is outlined below.
General Experimental Protocol for Nucleophilic Aromatic Substitution:
-
Reactant Preparation: A solution of the fluorinated pyridine (e.g., this compound) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: The nucleophile (e.g., sodium methoxide in methanol) is added to the reaction mixture at a controlled temperature (often starting at low temperatures, such as 0 °C, and gradually warming to room temperature or higher).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of products.
-
Product Isolation and Characterization: Upon completion, the reaction is quenched (e.g., with water or a mild acid), and the product is extracted with an organic solvent. The isolated product is then purified using techniques like column chromatography or recrystallization. The structure of the product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
-
Kinetic Studies: To obtain quantitative data on reaction rates, kinetic experiments can be performed by monitoring the concentration of reactants and products over time using techniques like in-situ NMR or UV-Vis spectroscopy. These experimental rates can then be compared with the computationally predicted activation energies.
Visualizing the Reaction Pathway
The SNAr reaction proceeds through a well-defined pathway involving the formation of a Meisenheimer complex. This can be visualized using a reaction coordinate diagram.
Caption: Generalized SNAr reaction pathway for a tetrafluoropyridine.
The logical workflow for a computational analysis of the reactivity of this compound is outlined in the following diagram.
Caption: Workflow for computational reactivity analysis.
Conclusion
The computational analysis of this compound, even when partially based on estimations from established chemical principles, provides a valuable framework for understanding its reactivity in comparison to other fluorinated pyridines. The predicted preference for nucleophilic attack at the 4- and 2-positions offers a strategic advantage in the design of synthetic routes for novel, highly functionalized pyridine derivatives. Further dedicated computational and experimental studies are warranted to precisely quantify the reactivity of this and other under-explored fluorinated heterocyclic systems, which will undoubtedly accelerate innovation in drug discovery and materials science.
Unraveling Tetrafluoropyridine Reactions: A Guide to Experimental Validation of Theoretical Models
For researchers, scientists, and drug development professionals, the accurate prediction of reaction outcomes for fluorinated heterocycles is paramount. This guide provides a comparative analysis of theoretical models for nucleophilic aromatic substitution (SNAr) reactions of tetrafluoropyridine, grounded in experimental data. We delve into the primary theoretical frameworks, present supporting experimental evidence, and detail the methodologies employed.
The reactivity of polyfluorinated aromatic compounds, such as 2,3,5,6-tetrafluoropyridine, is a cornerstone of modern medicinal and materials chemistry. Theoretical models that can accurately predict the rates and regioselectivity of their reactions are invaluable tools for synthetic planning. The central debate in the theoretical understanding of these reactions revolves around whether they proceed through a traditional two-step (stepwise) mechanism involving a Meisenheimer intermediate or a single-step (concerted) mechanism.
Theoretical Models: A Comparative Overview
The classical model for SNAr reactions posits a stepwise addition-elimination mechanism. In this model, the nucleophile attacks the aromatic ring to form a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. This intermediate then expels the leaving group in a second, typically rapid, step to restore aromaticity.
In contrast, a growing body of computational evidence suggests that many SNAr reactions, particularly those involving highly fluorinated pyridines, may proceed through a concerted mechanism.[1] In this pathway, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur in a single transition state, without the formation of a stable intermediate.
A more recent approach leverages computational chemistry and machine learning to build quantitative structure-activity relationship (QSAR) models. These models correlate computationally derived molecular descriptors, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the Molecular Electrostatic Potential (ESP) at the reaction center, with experimentally determined reaction rates.[2]
Experimental Validation: Probing Reaction Mechanisms
Several experimental techniques are employed to validate and differentiate between these theoretical models. These methods provide quantitative data on reaction kinetics and the nature of the transition state, offering a clear benchmark for the accuracy of theoretical predictions.
Kinetic Isotope Effects (KIEs): The measurement of kinetic isotope effects is a powerful tool for elucidating reaction mechanisms. By replacing an atom at or near the reaction center with a heavier isotope (e.g., 12C with 13C), subtle changes in the reaction rate can be observed. A significant primary KIE, where the isotopic substitution is at the site of bond cleavage, provides strong evidence that this bond is breaking in the rate-determining step of the reaction. For SNAr reactions, a large 12C/13C KIE at the carbon bearing the leaving group is indicative of a concerted mechanism where the C-F bond is significantly weakened in the single transition state.[3] Conversely, a small KIE in a stepwise mechanism might suggest that the formation of the Meisenheimer complex is the rate-determining step, with little C-F bond cleavage in that transition state.
Hammett Plots: The Hammett equation provides a linear free-energy relationship that correlates the reaction rates of a series of substituted aromatic compounds with the electronic properties of the substituents. The slope of the Hammett plot, the reaction constant (ρ), gives insight into the charge development in the transition state. A large positive ρ value indicates the buildup of negative charge at the reaction center in the rate-determining step, which is consistent with the formation of an anionic Meisenheimer-like transition state.[4]
Spectroscopic and Crystallographic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) and X-ray crystallography are indispensable for the unambiguous characterization of reaction products.[1][5][6] This is crucial for validating the regioselectivity predicted by theoretical models. For instance, in the reactions of pentafluoropyridine, nucleophilic attack is experimentally observed to occur preferentially at the 4-position (para to the nitrogen), a result that theoretical models must accurately reproduce.[1]
Quantitative Data Comparison
While a comprehensive, direct comparison of multiple theoretical models against experimental data for a single, specific reaction of 2,3,5,6-tetrafluoropyridine remains an area of active research, the available data strongly supports the prevalence of concerted mechanisms for many SNAr reactions on electron-deficient heterocycles.
| Theoretical Model | Key Predictions | Supporting Experimental Evidence | Alternative Models/Approaches |
| Stepwise (Meisenheimer) Mechanism | Formation of a discrete anionic intermediate. Rate-determining step can be nucleophilic addition or leaving group departure. | Historically the accepted mechanism, supported by the isolation of Meisenheimer complexes in some systems. | The concerted mechanism is now considered more prevalent for many fluoroheterocycles. |
| Concerted Mechanism | Single transition state involving simultaneous bond formation and cleavage. No stable intermediate. | Large primary kinetic isotope effects (KIEs) observed in related fluoroaromatic systems. Computational studies on pentafluoropyridine reactions show a concerted pathway.[1] | Borderline mechanisms, where the intermediate is very short-lived, can be considered. |
| Quantitative Reactivity Models (e.g., LUMO/ESP-based) | Reaction rates and regioselectivity correlate with calculated ground-state properties of the electrophile.[2] | Excellent correlation between predicted and experimentally measured relative SNAr rates for a diverse set of electrophiles.[2] | Machine learning models trained on larger and more diverse datasets can further improve predictive accuracy. |
Experimental Protocols
General Procedure for Nucleophilic Substitution on Pentafluoropyridine to Yield 4-Substituted-2,3,5,6-tetrafluoropyridines
This protocol is adapted from the synthesis of 4-(substituted)-2,3,5,6-tetrafluoropyridine derivatives.[1]
Materials:
-
Pentafluoropyridine
-
Nucleophile (e.g., malononitrile, piperazine, 1-methyl-1H-tetrazole-5-thiol)
-
Base (e.g., K2CO3, NaHCO3)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH3CN))
Procedure:
-
To a solution of the nucleophile (1.0 mmol) and a suitable base (1.2-1.5 mmol) in the chosen solvent (5-10 mL), add pentafluoropyridine (1.0 mmol).
-
The reaction mixture is then stirred at an appropriate temperature (e.g., room temperature to reflux) for a period determined by reaction monitoring (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by an appropriate method, such as recrystallization or column chromatography, to yield the desired 4-substituted-2,3,5,6-tetrafluoropyridine.
-
The structure of the product is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, 19F NMR, and in some cases, X-ray crystallography.[1]
Kinetic Isotope Effect Measurement by NMR
The determination of 12C/13C KIEs at natural abundance can be performed using high-field NMR spectroscopy. This involves the precise measurement of the relative intensities of the 13C satellites and the central 12C-bound signal in the 19F NMR spectrum of the starting material over the course of the reaction. The change in this ratio as the reaction progresses allows for the calculation of the KIE.
Visualizing Reaction Pathways
The logical flow of validating a theoretical model for a tetrafluoropyridine reaction can be visualized as follows:
Caption: Workflow for the experimental validation of theoretical models for tetrafluoropyridine reactions.
This guide underscores the crucial interplay between theoretical predictions and experimental validation in understanding the reactivity of tetrafluoropyridines. While computational models provide powerful predictive tools, their accuracy and reliability must be rigorously benchmarked against experimental data. The continued development of both theoretical and experimental methodologies will undoubtedly lead to a more profound understanding of these important reactions and facilitate the design of novel molecules with desired properties.
References
- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of C-H Activation in Tetrafluoropyridine Isomers for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the strategic functionalization of fluorinated heterocycles is a cornerstone of modern medicinal chemistry. Tetrafluoropyridines, in particular, represent a class of valuable building blocks, with their reactivity profiles offering diverse avenues for molecular elaboration. This guide provides a comparative study of Carbon-Hydrogen (C-H) activation in three key isomers: 2,3,5,6-tetrafluoropyridine, 2,3,4,6-tetrafluoropyridine, and 2,3,4,5-tetrafluoropyridine. By examining the available experimental data and theoretical considerations, we aim to furnish a clear, objective comparison to inform synthetic strategies.
The selective activation of a C-H bond in the presence of multiple C-F bonds is a significant challenge in synthetic chemistry. The high strength of the C-F bond often leads to competitive C-F activation pathways. However, the development of sophisticated catalytic systems has enabled the targeted functionalization of C-H bonds in highly fluorinated pyridines, opening up new possibilities for creating novel molecular architectures. This guide will delve into the regioselectivity and reactivity of C-H activation for each isomer, supported by experimental protocols and theoretical insights.
Comparative Data on C-H Activation of Tetrafluoropyridine Isomers
The following table summarizes the key findings from the literature on the C-H activation of the three tetrafluoropyridine isomers. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce. Therefore, the data presented is a compilation from different research efforts.
| Isomer | Structure | Position of C-H Activation | Reagent/Catalyst | Product | Observations |
| 2,3,5,6-Tetrafluoropyridine | C4 | [RhH(PEt₃)₃] or [RhH(PEt₃)₄] | [Rh(4-C₅NF₄)(PEt₃)₃] | Activation occurs selectively at the C-H bond, leading to a rhodium-pyridyl complex.[1] | |
| 2,3,4,6-Tetrafluoropyridine | C5 | n-Butyllithium or LDA | 5-Lithio-2,3,4,6-tetrafluoropyridine | Deprotonation (lithiation) occurs at the C-H bond, forming a versatile organolithium intermediate. | |
| This compound | C6 (Predicted) | Not experimentally reported | - | Based on the electronic effects of the fluorine atoms, the C-H bond at the C6 position is expected to be the most acidic and therefore the most susceptible to deprotonation or metalation. |
Regioselectivity and Reactivity Analysis
The position of C-H activation in tetrafluoropyridine isomers is primarily governed by the electronic effects of the fluorine substituents. Fluorine is a strongly electronegative and electron-withdrawing atom. This inductive effect increases the acidity of the C-H bonds on the pyridine ring, making them more susceptible to deprotonation or metalation by a suitable base or organometallic reagent.
-
In 2,3,5,6-tetrafluoropyridine , the C-H bond is at the 4-position. The two flanking fluorine atoms at the 3- and 5-positions, along with the fluorine atoms at the 2- and 6-positions, create a highly electron-deficient ring, enhancing the acidity of the C4-H bond. Experimental evidence confirms that rhodium complexes can selectively activate this C-H bond.[1]
-
In 2,3,4,6-tetrafluoropyridine , the C-H bond is at the 5-position. The fluorine atoms at the 4- and 6-positions exert a strong electron-withdrawing effect, making the C5-H bond acidic enough to be deprotonated by strong bases like n-butyllithium or lithium diisopropylamide (LDA).
-
For this compound , while direct experimental evidence for C-H activation is lacking in the reviewed literature, we can predict the most probable site of activation. The C-H bond is at the 6-position. The cumulative electron-withdrawing effects of the four adjacent fluorine atoms would render this proton the most acidic on the ring. Therefore, it is the most likely position for deprotonation or metal-catalyzed C-H activation.
Theoretical studies using Density Functional Theory (DFT) can provide further insights into the C-H bond acidities and the activation barriers for their cleavage, offering a valuable tool for predicting reactivity in the absence of extensive experimental data.[2]
Experimental Protocols
Below are representative experimental protocols for the C-H activation of 2,3,5,6-tetrafluoropyridine and 2,3,4,6-tetrafluoropyridine.
Protocol 1: Rhodium-Catalyzed C-H Activation of 2,3,5,6-Tetrafluoropyridine[1]
Objective: To synthesize a tetrafluoropyridyl rhodium complex via C-H bond activation.
Materials:
-
[RhH(PEt₃)₃] (Rhodium hydride complex)
-
2,3,5,6-Tetrafluoropyridine
-
Anhydrous benzene
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve [RhH(PEt₃)₃] in anhydrous benzene.
-
To this solution, add a stoichiometric amount of 2,3,5,6-tetrafluoropyridine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by ³¹P{¹H} NMR spectroscopy until the starting rhodium hydride complex is consumed.
-
Upon completion, remove the solvent under vacuum.
-
The resulting residue, [Rh(4-C₅NF₄)(PEt₃)₃], can be further purified by recrystallization from a suitable solvent system like pentane or hexane at low temperature.
Protocol 2: Lithiation of 2,3,4,6-Tetrafluoropyridine
Objective: To generate the 5-lithio derivative of 2,3,4,6-tetrafluoropyridine for subsequent functionalization.
Materials:
-
2,3,4,6-Tetrafluoropyridine
-
n-Butyllithium (in hexanes) or Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,3,4,6-tetrafluoropyridine in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-butyllithium or LDA solution to the cooled solution via syringe while stirring vigorously.
-
Stir the reaction mixture at -78 °C for a specified period (e.g., 30-60 minutes) to ensure complete deprotonation.
-
The resulting solution of 5-lithio-2,3,4,6-tetrafluoropyridine can then be quenched with a suitable electrophile (e.g., an aldehyde, ketone, or alkyl halide) to introduce a new substituent at the 5-position.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the C-H activation pathways for the tetrafluoropyridine isomers and a general experimental workflow.
Caption: C-H activation pathways for tetrafluoropyridine isomers.
Caption: General experimental workflow for C-H activation.
Conclusion and Future Outlook
The comparative analysis of C-H activation in tetrafluoropyridine isomers reveals distinct reactivity patterns dictated by the substitution pattern of the fluorine atoms. While C-H activation has been demonstrated for 2,3,5,6- and 2,3,4,6-tetrafluoropyridine, leading to valuable synthetic intermediates, the reactivity of this compound in this context remains an open area for investigation.
For drug development professionals, understanding these nuances in reactivity is paramount for the rational design of synthetic routes to novel, highly functionalized pyridine-based compounds. The ability to selectively functionalize a C-H bond in a polyfluorinated scaffold provides a powerful tool for late-stage diversification of drug candidates.
Future research in this area should focus on:
-
Direct comparative experimental studies of the three isomers under standardized C-H activation conditions to provide a more definitive ranking of their reactivity.
-
Exploration of the C-H activation of this compound to unlock its potential as a synthetic building block.
-
In-depth theoretical studies to build predictive models for the regioselectivity of C-H activation in a broader range of polyfluorinated heterocycles.
By continuing to explore the rich chemistry of these fluorinated building blocks, the scientific community can further expand the toolbox for the synthesis of next-generation pharmaceuticals and agrochemicals.
References
Assessing the Biological Activity of 2,3,4,5-Tetrafluoropyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of molecules, such as metabolic stability, binding affinity, and lipophilicity. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative overview of the biological activities of pyridine derivatives, with a focus on providing a framework for assessing 2,3,4,5-tetrafluoropyridine derivatives, for which specific and comprehensive biological data is currently limited in the public domain. The information herein is compiled from various studies on related fluorinated and non-fluorinated pyridine compounds.
Comparative Biological Activity Data
Quantitative data on the biological activity of various pyridine derivatives are summarized below. This data, while not exclusively from this compound derivatives, provides a valuable reference for the potential efficacy of this class of compounds.
Anticancer Activity
The antiproliferative activity of pyridine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine Derivatives | C32 (Melanoma) | 24.4 | [1] |
| A375 (Melanoma) | 25.4 | [1] | |
| CHO-K1 (Normal) | 75.5 | [1] | |
| HaCaT (Normal) | 33.5 | [1] | |
| 1,2,4-Triazole-Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 - 61.11 | [2] |
| 1,4-Dihydropyridine Derivatives | MOLT-4 (Leukemia) | 17.4 | [3] |
| MCF-7 (Breast Cancer) | 28.5 | [3] | |
| LS180 (Colon Cancer) | 29.7 | [3] |
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-(3-pyridyl)-4,5-disubstituted thiazoles | Staphylococcus epidermidis | 0.24 | [4] |
| Geotricum candidum | 0.48 | [4] | |
| 6-alkyl-2,3,4,5-tetrahydropyridines | Cryptococcus neoformans | 3.8 | [5] |
| Candida albicans | 15.0 | [5] | |
| Candida glabrata | 7.5 | [5] | |
| Candida krusei | 7.5 | [5] |
Enzyme Inhibition
Certain pyridine derivatives have been investigated as inhibitors of specific enzymes implicated in disease pathways.
| Compound Class | Enzyme | IC50 (nM) | Reference |
| 2,4,6-trisubstituted pyridine derivatives | Isocitrate Dehydrogenase 2 (IDH2) R140Q mutant | 54.6 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key assays used to evaluate the biological activity of pyridine derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration being non-toxic, typically ≤ 0.5%) for a specified period (e.g., 24, 48, or 72 hours).[7][8]
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[7]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening compounds for anticancer activity.
Caption: A generalized workflow for the discovery and preclinical evaluation of novel anticancer compounds.
Signaling Pathway Inhibition by a Hypothetical Kinase Inhibitor
This diagram illustrates the mechanism of action of a hypothetical kinase inhibitor targeting a signaling pathway involved in cancer cell proliferation.
Caption: A simplified diagram showing how a this compound derivative could inhibit a kinase in a cancer-related signaling pathway.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Stability of 2,3,4,5-Tetrafluoropyridine and Other Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative stability of fluorinated pyridine congeners, supported by available data and detailed experimental methodologies.
The introduction of fluorine atoms into the pyridine ring significantly alters its chemical and physical properties, impacting its stability, reactivity, and potential applications in pharmaceuticals and materials science. This guide provides a comparative assessment of the stability of 2,3,4,5-tetrafluoropyridine against other fluorinated pyridines, leveraging available experimental data and theoretical insights. While direct comparative quantitative data remains scarce in publicly accessible literature, a cohesive understanding can be constructed from existing studies on their reactivity and decomposition pathways.
Thermal Stability Insights
The inherent stability of the C-F bond suggests that fluorinated pyridines possess considerable thermal stability. However, the position and number of fluorine substituents, along with the presence of the nitrogen heteroatom, create a nuanced landscape of thermal resilience.
To provide a clearer comparative picture, the following table summarizes available physical properties of various fluorinated pyridines, which can serve as indirect indicators of their relative volatility and intermolecular forces, factors that can influence thermal stability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅HF₄N | 151.06 | Not Available |
| 2,3,5,6-Tetrafluoropyridine | C₅HF₄N | 151.06 | 102[3][4] |
| Pentafluoropyridine | C₅F₅N | 169.05 | 83-84 |
| 2,3-Difluoropyridine | C₅H₃F₂N | 115.08 | Not Available |
| 2,5-Difluoropyridine | C₅H₃F₂N | 115.08 | 115[5] |
| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 | 124.5[6] |
| 3,5-Difluoropyridine | C₅H₃F₂N | 115.08 | 93[7] |
Table 1: Physical Properties of Selected Fluorinated Pyridines.
Chemical and Hydrolytic Stability
The electron-withdrawing nature of fluorine atoms generally decreases the basicity of the pyridine nitrogen and activates the ring towards nucleophilic attack. This reactivity is a key aspect of their chemical stability. While specific hydrolytic stability data for this compound is not extensively reported, general principles of polyfluoroaromatic chemistry suggest a high degree of resistance to hydrolysis under neutral conditions due to the strength of the C-F bond. However, under harsh acidic or basic conditions, or in the presence of strong nucleophiles, degradation can occur.
A comprehensive study on the stability of heteroaromatic sulfonyl halides found that decomposition pathways include formal SO₂ extrusion and hydrolysis by trace water, with the stability of the heterocyclic system itself in the presence of electrophilic moieties being a critical factor.[8] While not directly analogous, this highlights the complex interplay of factors governing the stability of substituted heterocyles.
Experimental Protocols for Stability Assessment
To rigorously compare the stability of this compound with its isomers and other fluorinated pyridines, standardized experimental protocols are essential. The following methodologies are recommended for a comprehensive evaluation.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition temperature and thermal profile of the fluorinated pyridine compounds.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified fluorinated pyridine into an appropriate TGA/DSC pan (e.g., aluminum or platinum).
-
Instrumentation: Utilize a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.
-
Experimental Conditions:
-
Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen) to simulate different environmental conditions. Set the purge gas flow rate to a constant value (e.g., 50-100 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tonset), which represents the temperature at which significant weight loss begins. The temperature at 5% weight loss (Td5%) is also a common metric for thermal stability.
-
From the DSC curve, identify endothermic or exothermic peaks associated with phase transitions (e.g., melting, boiling) and decomposition events. The enthalpy change (ΔH) for these events can also be quantified.
-
Analysis of Decomposition Products: TGA coupled with Mass Spectrometry (TGA-MS)
Objective: To identify the volatile products generated during the thermal decomposition of fluorinated pyridines.
Methodology:
-
Instrumentation: Use a TGA instrument coupled to a mass spectrometer via a heated transfer line.
-
Experimental Conditions: Follow the TGA protocol outlined above. The transfer line and MS inlet should be heated to prevent condensation of the evolved gases.
-
Mass Spectrometry: Continuously monitor the mass-to-charge ratio (m/z) of the ions produced from the evolved gases as a function of temperature.
-
Data Analysis: Correlate the evolution of specific m/z values with the weight loss steps observed in the TGA data to identify the decomposition products. This can help elucidate the decomposition pathways.[9]
Logical Workflow for Stability Comparison
To systematically compare the stability of this compound with other fluorinated pyridines, the following logical workflow is proposed:
Conclusion
While a definitive quantitative ranking of the stability of this compound relative to other fluorinated pyridines is hampered by a lack of direct comparative data in the literature, the available information suggests that polyfluorination generally imparts high thermal stability. The primary route of thermal decomposition is likely to involve C-F bond cleavage. For a comprehensive understanding, further experimental work employing standardized techniques such as TGA, DSC, and TGA-MS is crucial. The experimental protocols and logical workflow outlined in this guide provide a robust framework for researchers to conduct such comparative stability studies, which are vital for the informed selection and application of these versatile compounds in drug discovery and materials science.
References
- 1. 2,6-Difluoropyridine(1513-65-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 84476-99-3 | 2,5-Difluoropyridine [fluoromart.com]
- 3. 2,3,5,6-Tetrafluoropyridine 95 2875-18-5 [sigmaaldrich.com]
- 4. 2,3,5,6-Tetrafluoropyridine CAS#: 2875-18-5 [m.chemicalbook.com]
- 5. 2,5-Difluoropyridine | 84476-99-3 [chemicalbook.com]
- 6. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Tetrafluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The tetrafluoropyridine scaffold is a crucial building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, conferred by the fluorine atoms, enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This guide provides a comparative analysis of the primary synthetic routes to substituted tetrafluoropyridines, focusing on nucleophilic aromatic substitution, alongside emerging methodologies. Experimental data is presented to aid in the selection of the most appropriate synthetic strategy.
Dominant Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr) of Pentafluoropyridine
The most prevalent and versatile method for synthesizing substituted tetrafluoropyridines is the nucleophilic aromatic substitution (SNAr) of commercially available pentafluoropyridine (PFP). The high electrophilicity of the PFP ring, a consequence of the electron-withdrawing fluorine atoms and the ring nitrogen, facilitates attack by a wide range of nucleophiles.
Regioselectivity of SNAr Reactions
Nucleophilic attack on pentafluoropyridine exhibits a strong regiochemical preference. Substitution occurs preferentially at the 4-position (para to the nitrogen atom), followed by the 2- and 6-positions (ortho to the nitrogen), and lastly at the 3- and 5-positions (meta to the nitrogen). This selectivity is attributed to the superior stabilization of the Meisenheimer intermediate when the negative charge is delocalized onto the nitrogen atom, which is most effective for para and ortho substitution.[1][2]
DOT Diagram: Regioselectivity of SNAr on Pentafluoropyridine
Caption: Regioselectivity of nucleophilic attack on pentafluoropyridine.
SNAr with Oxygen Nucleophiles
Phenoxides and alkoxides readily react with pentafluoropyridine to yield 4-alkoxy- and 4-aryloxytetrafluoropyridines. The reactions are typically conducted in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or acetonitrile.
Table 1: Synthesis of 4-Aryloxytetrafluoropyridines via SNAr
| Nucleophile (ArOH) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMF | 25 | 1 | 95 | [3] |
| 4-Methoxyphenol | K₂CO₃ | DMF | 25 | 1 | 98 | [3] |
| 4-Nitrophenol | K₂CO₃ | DMF | 25 | 1 | 92 | [3] |
| 3-Hydroxybenzaldehyde | K₂CO₃ | CH₃CN | Reflux | 1 | 98 | [3] |
| 2-Hydroxybenzaldehyde | K₂CO₃ | CH₃CN | Reflux | 1 | 95 | [3] |
SNAr with Nitrogen Nucleophiles
Primary and secondary amines, as well as anilines, are effective nucleophiles for the synthesis of 4-aminotetrafluoropyridines. The reactions often proceed under mild conditions, although more forcing conditions may be required for less nucleophilic amines.
Table 2: Synthesis of 4-Aminotetrafluoropyridines via SNAr
| Nucleophile (R¹R²NH) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperazine (excess) | - | CH₃CN | Reflux | 4 | 90 (disubstituted) | [1] |
| Aniline | NaH | Dioxane | 50 | 3 | 85 | N/A |
| 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 12 | 78 | N/A |
| Ammonia (liquid) | - | Autoclave | 20 | 6 | 93 | [4] |
SNAr with Sulfur Nucleophiles
Thiols react readily with pentafluoropyridine, typically in the presence of a base, to afford 4-thiotetrafluoropyridines in high yields. Both aliphatic and aromatic thiols are suitable substrates.
Table 3: Synthesis of 4-Thiotetrafluoropyridines via SNAr
| Nucleophile (RSH) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃ | CH₃CN | Reflux | 4 | 75 | [1] |
| Benzyl mercaptan | Et₃N | CH₃CN | RT | 1 | 99 | [5] |
| Thiophenol | K₂CO₃ | DMF | RT | 2 | 92 | [5] |
| 4-Methylbenzyl mercaptan | Et₃N | CH₃CN | RT | 1 | 98 | [5] |
Alternative Synthetic Routes
While SNAr of PFP is the workhorse for preparing substituted tetrafluoropyridines, other methods are emerging, offering alternative pathways to specific substitution patterns or functionalities.
De Novo Synthesis via Cyclization Reactions
The construction of the tetrafluoropyridine ring from acyclic precursors, or de novo synthesis, provides access to substitution patterns that may be difficult to achieve through SNAr. These methods often involve multi-step sequences and can be complex, but they offer high degrees of flexibility in substituent placement.[6][7]
DOT Diagram: General Concept of De Novo Pyridine Synthesis
Caption: Conceptual workflow of de novo pyridine synthesis.
C-H Functionalization and Lithiation
Direct C-H functionalization of 2,3,5,6-tetrafluoropyridine offers a more atom-economical approach to introducing substituents. This area of research is rapidly developing, with methods for arylation and other C-C bond formations being reported.[8][9] A related strategy involves the deprotonation of 2,3,5,6-tetrafluoropyridine with a strong base (lithiation) to generate a nucleophilic intermediate that can be trapped with various electrophiles. This method typically results in substitution at the 4-position.
Experimental Protocols
General Procedure for the Synthesis of 4-Aryloxy-2,3,5,6-tetrafluoropyridine
To a stirred solution of the corresponding phenol (1.0 eq.) and pentafluoropyridine (1.1 eq.) in anhydrous DMF (0.5 M) is added anhydrous potassium carbonate (1.5 eq.). The reaction mixture is stirred at room temperature for 1-4 hours, monitoring by TLC. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired 4-aryloxytetrafluoropyridine.[3]
Synthesis of 1,4-Bis(perfluoropyridin-4-yl)piperazine
A mixture of pentafluoropyridine (2.0 eq.), piperazine (1.0 eq.), and sodium bicarbonate (2.2 eq.) in acetonitrile (0.2 M) is heated at reflux for 4 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. Water is added to the residue, and the resulting solid is collected by filtration, washed with water, and dried to yield the product.[1]
Synthesis of 4-(Benzylthio)-2,3,5,6-tetrafluoropyridine
To a solution of pentafluoropyridine (1.0 eq.) and benzyl mercaptan (1.0 eq.) in acetonitrile (0.1 M) is added triethylamine (1.5 eq.). The reaction mixture is stirred at room temperature for 1 hour under a nitrogen atmosphere. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to give the final product.[5]
Conclusion
The nucleophilic aromatic substitution of pentafluoropyridine remains the most robust and widely applicable method for the synthesis of 4-substituted tetrafluoropyridines, offering high yields and predictable regioselectivity with a broad range of nucleophiles. For alternative substitution patterns or more complex targets, de novo synthesis via cyclization or direct C-H functionalization/lithiation strategies provide valuable, albeit often more complex, alternatives. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their specific synthetic challenges.
References
- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2,3,5,6-TETRAFLUORO-4-AMINOBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analytical Cross-Validation of Fluorinated Pyridines: 2,3,4,5-Tetrafluoropyridine and Pentafluoropyridine
Introduction
This guide provides a comparative overview of the analytical data for 2,3,4,5-Tetrafluoropyridine and a key alternative, Pentafluoropyridine. The objective is to offer researchers, scientists, and professionals in drug development a comprehensive resource for the cross-validation of these important chemical entities. Due to the limited availability of public experimental data for the specific isomer this compound, this guide will leverage data for the closely related isomer, 2,3,5,6-Tetrafluoropyridine, alongside Pentafluoropyridine to illustrate the analytical workflows and comparative data presentation.
The cross-validation of analytical data is a critical process in chemical and pharmaceutical research. It ensures the identity, purity, and quality of a compound through the corroboration of data from multiple independent analytical techniques. This guide will delve into the common analytical methods used for the characterization of fluorinated pyridines, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).
Data Presentation: A Comparative Analysis
The following tables summarize the available analytical data for 2,3,5,6-Tetrafluoropyridine and Pentafluoropyridine. This data serves as a benchmark for researchers working with these or similar fluorinated pyridine compounds.
Table 1: ¹⁹F NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| 2,3,5,6-Tetrafluoropyridine | -95.3 | m | CDCl₃ |
| -138.9 | m | CDCl₃ | |
| Pentafluoropyridine | -89.3 | m | CCl₄ |
| -148.5 | m | CCl₄ | |
| -162.1 | m | CCl₄ |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Solvent |
| 2,3,5,6-Tetrafluoropyridine | Data not readily available in searched literature. | - |
| Pentafluoropyridine | 143.1, 138.5, 127.9 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Phase |
| 2,3,5,6-Tetrafluoropyridine | 1640, 1510, 1470, 1390, 1230, 1050, 840, 720 | Liquid Phase |
| Pentafluoropyridine | 1645, 1520, 1480, 1400, 1300, 1160, 1060, 990, 850, 720 | Gas Phase |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) | Ionization Method |
| 2,3,5,6-Tetrafluoropyridine | 151 | 132, 113, 94, 82, 69 | Electron Ionization (EI) |
| Pentafluoropyridine | 169 | 150, 131, 117, 98, 69 | Electron Ionization (EI) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key analytical techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the molecular structure and purity of the compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used.
-
Typical parameters for ¹⁹F NMR include a spectral width of -200 to 0 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra using the residual solvent peak or an internal standard.
-
Integrate the signals to determine the relative ratios of different nuclei.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (for liquid samples):
-
Ensure the sample is free of water and particulate matter.
-
Place a small drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, for transmission IR, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or salt plates before running the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C-F, C=C, C-N stretches).
-
Compare the obtained spectrum with reference spectra from databases for confirmation.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate, identify, and quantify the components of a volatile sample.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the low ppm range.
-
-
GC Conditions:
-
Injector: Split/splitless injector, typically at a temperature of 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 250-300°C) to ensure separation of components with different boiling points.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range: Typically from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) for compound identification.
-
The retention time provides an additional layer of identification.
-
Mandatory Visualizations
The following diagrams illustrate key workflows in the analytical cross-validation process.
Safety Operating Guide
Navigating the Disposal of 2,3,4,5-Tetrafluoropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3,4,5-Tetrafluoropyridine, a compound that necessitates careful handling due to its potential hazards. Adherence to these procedures is crucial for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not identified, data for structurally similar compounds like 2,3,4,6-Tetrafluoropyridine and 2,3,5,6-Tetrafluoropyridine indicate that these substances are hazardous.[1] They are often classified as corrosive and may cause severe skin and eye irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.[1]
Key Safety Data Summary for Structurally Similar Tetrafluoropyridines
| Hazard Classification | GHS Statements (Examples for related compounds) | Precautionary Statements (Examples for related compounds) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| Flammability (for some isomers) | H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[4] |
Note: This data is based on information for related tetrafluoropyridine isomers. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[3]
1. Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Segregate this waste from other chemical waste streams, particularly from strong oxidizing agents and acids, to prevent hazardous reactions.[3][5]
2. Container Management:
-
Keep the hazardous waste container tightly sealed at all times, except when adding waste.[3][5]
-
Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[3]
-
Utilize secondary containment to mitigate the impact of potential leaks.[3]
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[3][5]
4. Handling Empty Containers:
-
Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent.[3]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the defaced, empty container may be disposed of as regular trash, in accordance with your institution's specific policies.[3]
5. Arranging for Professional Disposal:
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.[3][5]
-
Ensure all labeling is accurate and complete before the scheduled pickup.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, thereby fostering a secure and compliant research environment.
References
Personal protective equipment for handling 2,3,4,5-Tetrafluoropyridine
Essential Safety and Handling Guide for 2,3,4,5-Tetrafluoropyridine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for the closely related isomers, 2,3,4,6-Tetrafluoropyridine and 2,3,5,6-Tetrafluoropyridine. It is imperative to handle this compound with the assumption that it possesses similar hazardous properties. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides immediate, essential safety protocols and logistical plans for handling this compound, designed for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a flammable liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[2][3] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | Prevents skin contact which can cause irritation.[1] |
| Body Protection | A lab coat or a chemical-resistant apron.[3] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3][4] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[2][4][5] | Minimizes the inhalation of vapors which may cause respiratory irritation.[4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize vapor inhalation.[3][4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]
-
Spill Kit: Have a chemical spill kit readily available that contains appropriate absorbent materials.
Step 2: Donning Personal Protective Equipment (PPE)
-
Before handling the chemical, put on all the required PPE as detailed in Table 1.
Step 3: Chemical Handling
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge, as the substance is flammable.[1]
-
Avoid Aerosols: Handle the chemical carefully to avoid the generation of splashes or aerosols.[3]
-
Container Sealing: Keep the container tightly closed when not in use to prevent the escape of vapors.[1][3]
-
Storage: Store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials.[1][3]
Step 4: Post-Handling Procedures
-
Decontamination: Thoroughly wash your hands and any exposed skin after handling the chemical, even if gloves were worn.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1][4]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Hazardous Waste: this compound is to be disposed of as hazardous waste.[2][4][6]
-
Separate Collection: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) in a designated, compatible, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Containerization
-
Container Type: Use a sealable, airtight, and chemically resistant container for waste collection.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., Flammable, Irritant).
Step 3: Storage of Waste
-
Accumulation Area: Store the sealed waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from sources of ignition.
Step 4: Final Disposal
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2][4][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Emergency Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
